1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
Description
Propriétés
IUPAC Name |
[(2R,3S)-3-benzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-23-18-12-16(26-20(22)15-10-6-3-7-11-15)17(25-18)13-24-19(21)14-8-4-2-5-9-14/h2-11,16-18H,12-13H2,1H3/t16-,17+,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSXOZQTBMQUJG-MYFVLZFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a protected derivative of 2-deoxyribose, a critical component of deoxyribonucleic acid (DNA). This compound serves as a key intermediate in the chemical synthesis of various nucleoside analogues, which are fundamental in the development of antiviral and anticancer therapeutic agents. Its protected hydroxyl groups at the C3 and C5 positions and the methoxy group at the anomeric C1 position allow for regioselective modifications, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and its primary application in the synthesis of 2'-deoxynucleosides.
Chemical Properties and Characterization
While specific experimental data for this compound is not extensively available in public databases, its properties can be inferred from closely related and well-characterized analogues. It is expected to be a stable, crystalline solid under standard conditions.
Table 1: Physicochemical and Spectral Data of this compound and Related Analogues
| Property | This compound (Predicted) | 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | 2-Deoxy-3,5-di-O-benzoylribofuranose |
| Molecular Formula | C₂₀H₂₀O₆ | C₂₁H₂₀O₇ | C₁₉H₁₈O₆ |
| Molecular Weight | 356.37 g/mol | 384.38 g/mol [1] | 342.34 g/mol [2] |
| CAS Number | Not readily available | 2155800-38-5[1] | 112137-63-0[2] |
| Appearance | White to off-white crystalline solid | - | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) | - | - |
| ¹H NMR (CDCl₃, ppm) | δ ~7.9-8.1 (m, 4H, Ar-H), ~7.3-7.6 (m, 6H, Ar-H), ~5.4 (m, 1H, H-3), ~5.0 (m, 1H, H-1), ~4.5-4.7 (m, 3H, H-4, H-5a, H-5b), ~3.4 (s, 3H, OCH₃), ~2.3-2.6 (m, 2H, H-2a, H-2b) | - | - |
| ¹³C NMR (CDCl₃, ppm) | δ ~166 (C=O), ~133-128 (Ar-C), ~105 (C-1), ~80 (C-4), ~75 (C-3), ~64 (C-5), ~55 (OCH₃), ~38 (C-2) | - | - |
Note: Predicted NMR data is based on the analysis of related structures and standard chemical shift values. Actual experimental data may vary.
Synthesis Protocol
The synthesis of this compound can be achieved from 2-deoxy-D-ribose through a two-step protection process. The following is a detailed, representative experimental protocol.
Step 1: Benzoylation of 2-Deoxy-D-ribose
This step involves the protection of the primary (C5) and secondary (C3) hydroxyl groups of 2-deoxy-D-ribose using benzoyl chloride.
-
Materials: 2-Deoxy-D-ribose, Pyridine (anhydrous), Benzoyl chloride, Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Magnetic stirrer, Ice bath, Separatory funnel, Rotary evaporator.
-
Procedure:
-
Dissolve 2-deoxy-D-ribose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product (2-deoxy-3,5-di-O-benzoylribofuranose) by column chromatography on silica gel.
-
Step 2: Methoxylation of the Anomeric Carbon
The anomeric hydroxyl group of the dibenzoylated sugar is then converted to a methoxy group.
-
Materials: 2-Deoxy-3,5-di-O-benzoylribofuranose, Anhydrous methanol, Acetyl chloride or a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf), Anhydrous DCM, Triethylamine, Magnetic stirrer, Inert atmosphere setup.
-
Procedure:
-
Dissolve the purified 2-deoxy-3,5-di-O-benzoylribofuranose in anhydrous dichloromethane and anhydrous methanol under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of acetyl chloride or a Lewis acid.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Caption: Synthetic pathway for this compound.
Application in Nucleoside Synthesis
The primary utility of this compound lies in its role as a glycosyl donor for the synthesis of 2'-deoxynucleosides. The methoxy group at the anomeric position acts as a leaving group in the presence of a Lewis acid, facilitating the formation of a glycosidic bond with a nucleobase.
General Glycosylation Protocol:
-
Materials: this compound, Silylated nucleobase (e.g., persilylated thymine), Lewis acid (e.g., TMSOTf), Anhydrous solvent (e.g., acetonitrile or DCM), Quenching solution (e.g., saturated sodium bicarbonate), Standard workup and purification reagents.
-
Procedure:
-
Dissolve the silylated nucleobase and this compound in an anhydrous solvent under an inert atmosphere.
-
Cool the mixture to the desired reaction temperature (often 0 °C to room temperature).
-
Add the Lewis acid catalyst dropwise.
-
Stir the reaction mixture and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with a suitable quenching agent.
-
Perform an aqueous workup to remove the catalyst and other water-soluble byproducts.
-
Dry the organic phase, concentrate, and purify the protected nucleoside by column chromatography.
-
The benzoyl protecting groups can be subsequently removed under basic conditions (e.g., sodium methoxide in methanol) to yield the final 2'-deoxynucleoside.
-
Caption: General scheme for the synthesis of 2'-deoxynucleosides.
Safety and Handling
As a biochemical reagent, standard laboratory safety precautions should be observed when handling this compound and its precursors. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate for the construction of modified 2'-deoxynucleosides. Its strategic protecting group pattern allows for efficient and controlled glycosylation reactions, which are crucial for the development of novel therapeutic agents. While detailed characterization data for this specific compound is sparse in the public domain, its properties and reactivity can be reliably inferred from closely related analogues. The synthetic and application protocols provided in this guide offer a solid foundation for researchers and scientists working in the fields of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, systematically named Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside, is a protected carbohydrate derivative that serves as a crucial building block in the synthesis of various biologically active molecules, particularly 2'-deoxynucleoside analogues. The benzoyl protecting groups at the C3 and C5 positions offer stability during synthetic transformations and can be selectively removed under controlled conditions. The methoxy group at the anomeric C1 position makes it a glycoside, and this functional group can be a precursor for the introduction of nucleobases in the synthesis of nucleosides. The deoxy function at the C2 position is a hallmark of the sugar moiety found in deoxyribonucleic acid (DNA). This guide provides a comprehensive overview of its structure, synthesis, and physicochemical properties.
Structure and Properties
The fundamental structure of this compound is based on a D-ribofuranose ring. The key structural features are:
-
A furanose (five-membered) ring.
-
A deoxy group at the C2 position.
-
Benzoyl ester groups at the C3 and C5 positions.
-
A methoxy group at the anomeric C1 position, which can exist as either the α- or β-anomer.
The presence of the bulky benzoyl groups significantly influences the conformation of the furanose ring and the overall stereochemistry of the molecule.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside |
| CAS Number | 108647-88-7 |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| H-1 | ~5.0-5.2 | C1 | ~105-108 |
| H-2 | ~2.3-2.7 | C2 | ~38-42 |
| H-3 | ~5.4-5.6 | C3 | ~74-77 |
| H-4 | ~4.4-4.6 | C4 | ~82-85 |
| H-5, H-5' | ~4.5-4.8 | C5 | ~63-66 |
| OCH₃ | ~3.3-3.5 | OCH₃ | ~55-57 |
| Benzoyl-H | ~7.3-8.1 | Benzoyl-C=O | ~165-167 |
| Benzoyl-C | ~128-134 |
Note: These are estimated chemical shifts and may vary depending on the solvent and experimental conditions.
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that tyically starts from a readily available sugar, such as 2-deoxy-D-ribose. The general synthetic strategy involves the protection of the hydroxyl groups to allow for selective modification at other positions. While a specific published protocol for this exact molecule is not available, a representative procedure can be adapted from the synthesis of similar 2-deoxy-ribofuranosides.
Representative Synthetic Workflow
The logical flow for the synthesis of this compound is outlined in the diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established methods for the synthesis of protected 2-deoxy-ribosides and should be optimized for specific laboratory conditions.
Step 1: Synthesis of Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 2-deoxy-D-ribose (1 equivalent) in anhydrous methanol.
-
Acid Catalysis: Cool the solution in an ice bath and add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate or an ion-exchange resin). Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl 2-deoxy-D-ribofuranoside as a syrup. This crude product is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the crude methyl 2-deoxy-D-ribofuranoside (1 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution in an ice bath.
-
Benzoylation: Add benzoyl chloride (2.2 equivalents) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by the slow addition of ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield this compound as a solid or viscous oil.
Applications in Drug Development
As a key intermediate, this compound is instrumental in the synthesis of a wide range of 2'-deoxynucleoside analogues. These analogues are of significant interest in the development of antiviral and anticancer therapies. The general pathway for its utilization is depicted below.
Caption: General scheme for the synthesis of 2'-deoxynucleoside analogues.
The strategic placement of the benzoyl protecting groups allows for the crucial glycosylation reaction, where a nucleobase is coupled to the C1 position of the sugar. Subsequent removal of the benzoyl groups yields the final deoxynucleoside analogue, which can then be evaluated for its biological activity.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its well-defined structure and the reactivity of its protecting groups make it an essential tool for medicinal chemists and researchers in the field of drug discovery. The protocols and data presented in this guide provide a solid foundation for the synthesis and characterization of this important compound, facilitating the development of novel therapeutic agents.
An In-depth Technical Guide to Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is a pivotal synthetic intermediate in the field of medicinal chemistry, particularly in the development of nucleoside analogues. Its structure, derived from 2-deoxy-D-ribose, features hydroxyl groups at the 3 and 5 positions protected by benzoyl groups and a methyl ether at the anomeric (C1) position. This strategic protection renders it an ideal building block for the stereoselective synthesis of modified nucleosides, which are the cornerstones of many antiviral and anticancer therapies. This guide provides a comprehensive overview of its chemical identity, synthesis, and application in drug development.
Chemical Identity and Properties
The precise chemical name for this compound is Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside . The "D-erythro" descriptor specifies the stereochemistry at the chiral centers of the pentofuranose ring, corresponding to the naturally occurring D-ribose configuration. The molecule exists as an anomeric mixture (α and β), with the orientation of the methoxy group at C1 determining the specific anomer.
Table 1: Physicochemical Data
| Property | Value |
| IUPAC Name | Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside |
| CAS Number | 108647-88-7 |
| Molecular Formula | C₂₀H₂₀O₆ |
| Molecular Weight | 356.37 g/mol |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in methanol. |
Note: Specific values for melting point and optical rotation can vary depending on the anomeric ratio and purity.
Synthesis: Experimental Protocol
The synthesis of methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is typically achieved through a two-step process starting from the commercially available 2-deoxy-D-ribose. The following protocol is a representative method.
Step 1: Fischer Glycosylation to form Methyl 2-deoxy-D-erythro-pentofuranoside
-
Reaction Setup: 2-deoxy-D-ribose is dissolved in anhydrous methanol. A catalytic amount of a strong acid, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin, is added.
-
Reaction Conditions: The mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is neutralized with a base, such as sodium bicarbonate or an ion-exchange resin. The solvent is removed under reduced pressure to yield the crude methyl 2-deoxy-D-erythro-pentofuranoside as a mixture of anomers. This intermediate is often used in the next step without extensive purification.
Step 2: Benzoylation to yield Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside
-
Reaction Setup: The crude methyl 2-deoxy-D-erythro-pentofuranoside is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base. The solution is cooled in an ice bath.
-
Reaction Conditions: Benzoyl chloride is added dropwise to the cooled solution with stirring. The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: The reaction mixture is quenched by the addition of water or ice. The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound.
Application in Nucleoside Synthesis: A Workflow for Antiviral Drug Development
The primary utility of methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside lies in its role as a glycosyl donor in the synthesis of 2'-deoxynucleoside analogues. The benzoyl protecting groups are stable under various reaction conditions but can be readily removed at a later stage. The methoxy group at the anomeric center can be activated and displaced by a nucleobase in a key step known as glycosylation.
A prominent example of this application is in the Vorbrüggen glycosylation reaction, a widely used method for the formation of the C-N glycosidic bond in nucleosides.
Diagram 1: Generalized Vorbrüggen Glycosylation Workflow
Caption: A schematic of the Vorbrüggen glycosylation reaction.
Experimental Protocol: Synthesis of 3',5'-di-O-benzoyl-thymidine
-
Preparation of the Silylated Base: The nucleobase (e.g., thymine) is silylated to enhance its solubility and nucleophilicity. This is typically achieved by refluxing with a silylating agent like hexamethyldisilazane (HMDS) in the presence of a catalyst such as ammonium sulfate.
-
Glycosylation Reaction: Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside and the silylated nucleobase are dissolved in an anhydrous aprotic solvent (e.g., acetonitrile). A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf) is added, and the reaction is stirred at an appropriate temperature (often elevated) until completion as monitored by TLC.
-
Work-up and Purification: The reaction is quenched and worked up in a similar manner to the benzoylation step. The resulting protected nucleoside is purified by column chromatography.
-
Deprotection: The benzoyl groups are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final 2'-deoxynucleoside.
This synthetic route allows for the efficient and stereocontrolled production of a wide range of nucleoside analogues, which can then be further modified or tested for their biological activity in the development of new therapeutic agents.
Conclusion
Methyl 2-deoxy-3,5-di-O-benzoyl-D-erythro-pentofuranoside is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. Its well-defined structure and the strategic placement of protecting groups make it an essential tool for the construction of complex nucleoside analogues. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound effectively in the pursuit of novel therapeutics.
An In-Depth Technical Guide to 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and its Role in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of modified nucleosides for drug development and biomedical research. Due to the limited availability of a specific CAS number for this exact compound, this guide will focus on its closely related and well-documented analog, Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside , for which a significant body of experimental data exists. The structural and chemical similarities between the benzoyl and p-toluoyl protecting groups make this a relevant and instructive substitute for understanding the synthesis, characterization, and application of this class of compounds.
Chemical Identity and Properties
| Property | Value |
| Chemical Name | Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-erythro-pentofuranoside |
| CAS Number | 4330-34-1[1] |
| Molecular Formula | C22H24O6 |
| Molecular Weight | 384.42 g/mol |
| Appearance | Oil to Pale Beige Sticky Solid[1] |
| Storage Temperature | -20°C[1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[1] |
Synthesis and Experimental Protocols
The synthesis of methyl 2-deoxy-3,5-di-O-aroyl-D-ribofuranosides is a critical step in the production of 2'-deoxynucleoside analogs, which are fundamental components of many antiviral and anticancer drugs. The general strategy involves the protection of the hydroxyl groups at the C3 and C5 positions of a 2-deoxyribose derivative, followed by the introduction of a methyl group at the anomeric C1 position.
A common and versatile precursor for this synthesis is 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose, often referred to as "Hoffer's chlorosugar".[2] This intermediate can be reacted with an alcohol in the presence of a suitable promoter to yield the desired 1-alkoxy derivative.
General Experimental Protocol for the Synthesis of Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside
This protocol is a generalized procedure based on common methods for glycosylation of 2-deoxy sugars.
Materials:
-
1-Chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose (Hoffer's chlorosugar) (1 equivalent)
-
Anhydrous Methanol (excess)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Silver carbonate (Ag2CO3) or other suitable promoter (e.g., silver triflate)
-
Molecular sieves (4 Å), activated
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane, followed by anhydrous methanol.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add silver carbonate to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside as a mixture of α and β anomers.
Role in Drug Development: Synthesis of Nucleoside Analogs
Protected 2-deoxyribose derivatives like this compound are crucial building blocks for the synthesis of 2'-deoxynucleoside analogs. These analogs, where either the nucleobase or the sugar moiety is modified, are a cornerstone of antiviral and anticancer therapies. The primary role of the protected ribose is to serve as an electrophile in a glycosylation reaction with a nucleobase.
The most common method for this is the Vorbrüggen glycosylation , which involves the reaction of a silylated nucleobase with a protected sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4).
Logical Workflow: Synthesis of a 2'-Deoxynucleoside Analog
The following diagram illustrates the general workflow for the synthesis of a 2'-deoxynucleoside analog using a protected 2-deoxyribose derivative.
This workflow highlights the key stages in the synthesis, starting from the preparation of the activated sugar (glycosyl donor) and the silylated nucleobase, followed by the crucial glycosylation step, and concluding with the removal of the protecting groups to yield the final nucleoside analog.
Conclusion
This compound and its analogs are indispensable intermediates in medicinal chemistry and drug discovery. A thorough understanding of their synthesis, properties, and reactivity is essential for researchers and scientists working on the development of novel nucleoside-based therapeutics. While the specific compound of interest may lack extensive documentation, the principles of its synthesis and application can be effectively understood through the study of closely related and well-characterized analogs. The experimental protocols and workflows provided in this guide serve as a foundational resource for the synthesis and utilization of this important class of molecules.
References
An In-depth Technical Guide to the Anomeric Configuration of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anomeric configuration of 1-methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues. A thorough understanding of its stereochemistry is crucial for the rational design and development of novel therapeutics. This document details the synthesis, purification, and characterization of the α and β anomers of this compound, with a particular focus on the spectroscopic techniques used to unequivocally determine their anomeric configurations.
Introduction
This compound exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the methoxy group at the anomeric center (C1). The selective synthesis and characterization of each anomer are critical for their application in the stereospecific synthesis of 2'-deoxynucleosides, which are fundamental components of DNA and are widely used as antiviral and anticancer agents. The anomeric configuration significantly influences the biological activity of the final nucleoside analogue.
Synthesis and Stereochemical Control
The synthesis of this compound typically proceeds from 2-deoxy-D-ribose. The synthetic pathway involves the protection of the hydroxyl groups at positions 3 and 5 with benzoyl groups, followed by the introduction of the methoxy group at the anomeric center. The stereochemical outcome of the methoxylation step is highly dependent on the reaction conditions.
A general synthetic workflow is outlined below:
Figure 1: General synthetic workflow for the preparation of the α and β anomers of this compound.
Stereocontrol during the glycosylation reaction is a key challenge. The formation of the α or β anomer can be influenced by factors such as the nature of the anomeric leaving group, the solvent, the temperature, and the presence of a participating group at the C2 position. In the case of 2-deoxyribosides, the absence of a participating group at C2 often leads to the formation of anomeric mixtures.
Experimental Protocols
General Procedure for the Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
A solution of 3,5-di-O-benzoyl-2-deoxy-D-ribofuranosyl halide (1 equivalent) in anhydrous dichloromethane is cooled to 0 °C. Anhydrous methanol (1.2 equivalents) and a silver salt promoter (e.g., silver carbonate or silver triflate, 1.1 equivalents) are added sequentially. The reaction mixture is stirred in the dark at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The mixture is then filtered, and the filtrate is washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue, an anomeric mixture of the α and β-methyl glycosides, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure α and β anomers.
Anomeric Configuration Determination
The definitive assignment of the anomeric configuration of this compound relies primarily on ¹H NMR spectroscopy. The key diagnostic parameters are the chemical shift (δ) of the anomeric proton (H-1) and the magnitude of the vicinal coupling constant between the anomeric proton and the proton at C2 (³J(H1, H2)).
¹H NMR Spectroscopic Analysis
The general rules for distinguishing between α and β anomers of furanosides are as follows:
-
Chemical Shift of H-1: The anomeric proton of the α-anomer is typically observed at a lower field (higher δ value) compared to the β-anomer. This is attributed to the anomeric effect, where the axial orientation of the methoxy group in the α-anomer leads to a deshielding of the equatorial anomeric proton.
-
Coupling Constant ³J(H1, H2): The magnitude of the ³J(H1, H2) coupling constant is dependent on the dihedral angle between H-1 and H-2, as described by the Karplus equation.
-
For the α-anomer , the H-1 and H-2 protons are in a cis relationship, resulting in a larger coupling constant, typically in the range of 4-7 Hz.
-
For the β-anomer , the H-1 and H-2 protons are in a trans relationship, leading to a smaller coupling constant, usually between 1-3 Hz.
-
The logical relationship for anomeric assignment is depicted in the following diagram:
Figure 2: Logic diagram for the assignment of anomeric configuration based on ¹H NMR data.
Quantitative ¹H NMR Data
The following table summarizes the expected ¹H NMR data for the anomeric protons of this compound.
| Anomer | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³J(H1, H2), Hz) |
| α | H-1 | ~5.2 - 5.4 | Doublet of doublets | ~4 - 7 |
| β | H-1 | ~5.0 - 5.2 | Doublet | ~1 - 3 |
Table 1: Expected ¹H NMR Spectroscopic Data for the Anomeric Protons of this compound.
Conclusion
The anomeric configuration of this compound can be reliably determined using ¹H NMR spectroscopy. The chemical shift of the anomeric proton and the magnitude of the ³J(H1, H2) coupling constant are the most definitive parameters for distinguishing between the α and β anomers. The ability to synthesize and characterize the pure anomers of this compound is essential for its use in the stereocontrolled synthesis of biologically active 2'-deoxynucleoside analogues, making this a critical area of study for researchers in medicinal chemistry and drug development.
The Role of Benzoyl Protecting Groups in Ribofuranose Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, particularly in the synthesis of ribonucleosides, oligonucleotides, and other glycoconjugates, the strategic use of protecting groups is fundamental. D-Ribofuranose, the carbohydrate backbone of RNA, presents a unique challenge due to its multiple hydroxyl groups with similar reactivities.[1] The benzoyl (Bz) group has emerged as a cornerstone protecting group in this domain, offering a robust yet removable shield for hydroxyl and exocyclic amino functionalities. Its influence extends beyond simple protection, playing a critical role in directing stereochemical outcomes and modulating reactivity during complex synthetic sequences. This technical guide provides a comprehensive overview of the function, application, and critical considerations of the benzoyl protecting group in the chemistry of ribofuranose.
Core Functions of the Benzoyl Group in Ribofuranose Chemistry
The primary role of the benzoyl group is to temporarily mask reactive hydroxyl groups on the ribofuranose ring and the exocyclic amino groups of nucleobases to prevent undesired side reactions during synthesis.[2][3] This protection is crucial for achieving high yields and purity in the final product. Beyond this fundamental role, the benzoyl group serves several other key functions:
-
Stereodirecting Group: The benzoyl group, particularly when placed at the C2 position of the ribofuranose ring, can dictate the stereochemical outcome of glycosylation reactions through a mechanism known as neighboring group participation.[4][5] This leads to the preferential formation of 1,2-trans glycosidic linkages, which is essential for the synthesis of β-ribonucleosides.[6][7]
-
Reactivity Modulation: As an electron-withdrawing group, the benzoyl ester has a "disarming" effect on the glycosyl donor.[8][9] This reduces the reactivity of the donor, making glycosylation reactions slower but often more controlled.[8] This property can be exploited in strategic, sequential glycosylation reactions.
-
Enhanced Stability: Benzoyl esters are generally more stable than other acyl protecting groups, such as acetyl groups, to both acidic and basic conditions, providing a wider window of compatibility with various reaction conditions.[10]
-
Crystallinity: Benzoylated intermediates are often crystalline, which can facilitate purification by recrystallization.
| Advantages | Disadvantages |
| Provides robust protection for hydroxyl and exocyclic amino groups.[2][] | "Disarming" effect can lead to lower reactivity and slower glycosylation reactions.[8] |
| Excellent stereodirecting capabilities via neighboring group participation, yielding 1,2-trans products.[4] | Harsher conditions may be required for deprotection compared to more labile groups.[9] |
| Generally stable to a wide range of reaction conditions, including mild acid and base.[9][10] | Potential for acyl migration between adjacent hydroxyl groups, especially under basic or acidic conditions.[12][13] |
| Benzoylated compounds are often crystalline, aiding in purification. | Can be susceptible to removal under strongly basic conditions used for deprotection of other groups.[2] |
| Well-established and extensively documented in nucleoside and oligosaccharide synthesis.[14][15] | In some cases, orthoester formation can be a competing side reaction during glycosylation.[4] |
Neighboring Group Participation in Glycosylation
One of the most significant roles of the 2-O-benzoyl group in ribofuranose chemistry is its ability to control the stereoselectivity of glycosylation reactions. When a 2-O-benzoylated ribofuranosyl donor is activated, the carbonyl oxygen of the benzoyl group can attack the anomeric center, forming a cyclic dioxolenium ion intermediate.[4][6][7] This intermediate shields the α-face of the ribofuranose ring, forcing the incoming nucleophile (glycosyl acceptor) to attack from the β-face. This results in the exclusive or predominant formation of the 1,2-trans-glycosidic linkage (a β-linkage in the case of ribose).[16]
References
- 1. Biological Catalysis and Information Storage Have Relied on N-Glycosyl Derivatives of β-D-Ribofuranose since the Origins of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. d-nb.info [d-nb.info]
- 13. TsOH-catalyzed acyl migration reaction of the Bz-group: innovative assembly of various building blocks for the synthesis of saccharides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Physicochemical Properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Identity and Properties
This compound is a protected derivative of 2-deoxy-D-ribose, a fundamental component of deoxyribonucleic acid (DNA). The strategic placement of methoxy and benzoyl protecting groups makes it a stable and versatile building block in organic synthesis, particularly for the preparation of modified nucleosides that are not readily accessible from natural sources.
While specific experimental data for the title compound is not extensively available in public literature, data for a closely related chlorinated analog, 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS No. 99886-53-0), provides valuable insights. The properties of this analog are summarized in the table below. It is important to note that the physicochemical properties of the title compound may differ due to the absence of chlorine atoms on the benzoyl rings.
Table 1: Physicochemical Properties of 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose (CAS No. 99886-53-0)
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈Cl₂O₆ | [1][2] |
| Molecular Weight | 425.26 g/mol | [1][2] |
| Appearance | Off-white powder | [1][2] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Storage Conditions | 0 - 8 °C | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a readily available sugar, such as D-ribose. A general synthetic strategy is outlined below. It is important to consult detailed literature procedures for specific reaction conditions and purification methods.
A plausible synthetic route can be adapted from methodologies reported for similar 2-deoxyribofuranoside derivatives. One such relevant procedure is the synthesis of 1-Chloro-3,5-di-(4-chlorobenzoyl)-2-deoxy-D-ribose, which starts from 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose.
General Synthetic Workflow:
Caption: A generalized synthetic workflow for the preparation of the target compound.
Representative Experimental Protocol (Adapted from the synthesis of a related compound):
Step 1: Preparation of 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride from 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose
To a solution of 1-O-methyl-3,5-di-O-(p-chlorobenzoyl)-2-deoxy-α/β-D-ribofuranose (15.94 g) in a mixture of glacial acetic acid (60 mL), anhydrous chloroform (30 mL), and anhydrous dioxane (30 mL), acetyl chloride (0.87 g) is added. Gaseous HCl (11.5 g) is then slowly passed through the stirred solution while maintaining the temperature between 13 and 15 °C. During this process, the product, 1-[3,5-di-O-(p-chlorobenzoyl)]-2-deoxy-α-D-ribofuranosyl chloride, gradually crystallizes and precipitates. After the addition of HCl is complete, the reaction mixture is stirred for an additional 20 minutes at 12 °C. The product is collected by filtration, washed with anhydrous hexane (20 mL), and dried to yield a white powder.
Note: This protocol is for a related chlorinated compound and would require modification for the synthesis of the non-chlorinated target molecule. Key modifications would include starting with the non-chlorinated benzoylated precursor.
Biological Significance and Applications
Derivatives of 2-deoxyribose are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. The modification of the sugar moiety can lead to nucleoside analogs that act as chain terminators in DNA or RNA synthesis or as inhibitors of key enzymes involved in nucleotide metabolism.
The title compound, this compound, serves as a crucial intermediate in the synthesis of these biologically active nucleoside analogs. The methoxy group at the anomeric position can be readily displaced by a variety of nucleobases to generate the desired nucleosides. The benzoyl protecting groups at the 3- and 5-positions are stable under various reaction conditions and can be efficiently removed in the final steps of a synthetic sequence.
The chlorinated analog, 1-Methoxy-3,5-bis-(4-chlorobenzoyl)-2-deoxy-D-ribose, is utilized in research focused on:
-
Antiviral Drug Development: As a key intermediate for synthesizing antiviral agents, particularly those targeting RNA viruses.[1][2]
-
Anticancer Therapies: In the development of novel anticancer drugs that can target tumor growth.[1][2]
-
Biochemical Research: As a tool to study nucleoside metabolism and enzyme interactions.[1][2]
The structural similarity of the title compound suggests its utility in similar research and development endeavors.
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between the starting material, key intermediates, and the final application of the target compound in drug discovery.
Caption: Logical flow from synthesis to application in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutics. While detailed physicochemical data for this specific compound remains to be fully elucidated in publicly accessible literature, information from closely related analogs provides a strong foundation for its handling, characterization, and application. This guide serves as a starting point for researchers and encourages further investigation into the precise properties and synthetic methodologies for this important building block.
References
Analysis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the physicochemical properties and analytical methodologies related to the protected monosaccharide, 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose. This compound serves as a key intermediate in the synthesis of various nucleoside analogues and other carbohydrate-based molecules of interest in pharmaceutical and biotechnological research. Due to the absence of a publicly available, experimentally determined melting point for this specific compound in the searched scientific literature and chemical databases, this guide will focus on the general experimental protocol for determining the melting point of crystalline organic compounds of this nature and will outline a logical workflow for its characterization.
Data Presentation
A specific melting point for this compound could not be retrieved from the available scientific literature and chemical databases. For novel or synthesized batches of this compound, experimental determination is required. The table below is structured to accommodate such empirical data.
| Physicochemical Property | Value |
| Melting Point (°C) | Data not available |
| Molecular Formula | C₂₂H₂₂O₆ |
| Molecular Weight | 382.41 g/mol |
| Appearance | Expected to be a crystalline solid |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid such as this compound is a critical indicator of its purity. The following is a standardized protocol for its determination using a capillary melting point apparatus.
Objective: To determine the melting range of a solid sample.
Materials:
-
This compound (dry, powdered sample)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital instrument)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent will depress the melting point.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
-
Capillary Tube Loading:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.
-
Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to a rapid heating rate to quickly approach the expected melting range. If the approximate melting point is unknown, a preliminary rapid determination can be performed.
-
Once the approximate melting point is known, prepare a new sample and heat rapidly to a temperature approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Record the temperature at which the first liquid is observed (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the sample.
-
-
Purity Assessment:
-
A sharp melting range (typically 1-2°C) is indicative of a pure compound.
-
A broad melting range suggests the presence of impurities.
-
Logical Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a carbohydrate intermediate like this compound.
Caption: Workflow for Synthesis and Characterization.
This guide provides a foundational understanding of the analytical approach to characterizing this compound. While a specific melting point is not currently documented in accessible literature, the provided protocol offers a standardized method for its empirical determination, a crucial step for any research or development involving this compound.
An In-depth Technical Guide on the Solubility of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in nucleoside synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous benzoylated and methoxylated ribofuranose derivatives to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for precise solubility determination and visualizes a relevant synthetic workflow.
Predicted Solubility Profile
The solubility of this compound is predicted based on the general characteristics of protected monosaccharides. The presence of two bulky, nonpolar benzoyl groups and a methoxy group, combined with the deoxy nature of the sugar, significantly reduces its polarity compared to unprotected ribose. This structural modification dictates its solubility in various laboratory solvents.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Family | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large nonpolar surface area from the benzoyl groups and the lack of multiple hydroxyl groups for hydrogen bonding limit solubility in highly polar, protic solvents. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can effectively solvate the ester and ether functionalities of the molecule without the unfavorable interactions associated with water. Synthesis procedures for similar compounds frequently utilize these solvents. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Sparingly Soluble to Soluble | While the molecule has significant nonpolar character, the polarity of the methoxy and ester groups may limit solubility in purely nonpolar hydrocarbon solvents. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods are essential. The following protocols are widely accepted for determining the solubility of small molecules in drug discovery and development.
Method 1: Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow the solution to reach equilibrium. This typically requires 24 to 72 hours.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectroscopy method against a standard curve of known concentrations.
-
Calculate the solubility in units such as mg/mL or µM.
Method 2: High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery for rapid screening of a large number of compounds.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well filter plates
-
96-well collection plates
-
Automated liquid handler (optional)
-
Plate reader (UV-Vis or nephelometry) or LC-MS/MS system
Procedure:
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the concentrated DMSO stock solution of the compound to the buffer in each well. The final DMSO concentration is typically kept low (e.g., 1-5%) to minimize its effect on solubility.
-
Mix the plate for a set period (e.g., 1-2 hours) at room temperature. During this time, the compound may precipitate if its solubility limit is exceeded.
-
Filter the solutions through the 96-well filter plate into a collection plate.
-
Analyze the concentration of the compound in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy, nephelometry (light scattering), or LC-MS/MS.
-
The measured concentration represents the kinetic solubility under the assay conditions.
Visualization of a Relevant Synthetic Workflow
The solubility of this compound is a critical parameter during its synthesis and purification. The following diagram illustrates a generalized workflow for the preparation of such a protected deoxyribofuranose derivative, highlighting the stages where solubility is important.
Caption: Generalized synthetic workflow for a protected deoxyribofuranose.
This workflow illustrates that the solubility of the intermediates and the final product in the reaction and purification solvents is crucial for achieving high yields and purity. For instance, the product's solubility in a mixture of hexane and ethyl acetate allows for its separation from byproducts using column chromatography.
Methodological & Application
Synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose from D-Ribose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. The protocol outlines a multi-step synthetic route starting from the readily available D-ribose. The methodologies described are based on established chemical transformations and are intended to provide a reproducible and scalable procedure for laboratory and potential pilot-plant applications.
Overall Synthetic Strategy
The synthesis of this compound from D-ribose is a multi-step process that can be broadly divided into three key stages:
-
Deoxygenation of D-Ribose: The initial and most critical step involves the removal of the hydroxyl group at the C-2 position of D-ribose to form 2-deoxy-D-ribose. This is typically achieved through a series of protection, activation, and reduction steps.
-
Formation of the Methyl Glycoside: The anomeric hydroxyl group of 2-deoxy-D-ribose is then converted to a methyl ether (methoxy group) via a glycosylation reaction with methanol under acidic conditions. This step yields methyl 2-deoxy-D-ribofuranoside.
-
Selective Benzoylation: Finally, the primary (C-5) and secondary (C-3) hydroxyl groups of the methyl 2-deoxy-D-ribofuranoside are selectively protected with benzoyl groups to yield the target compound, this compound.
Experimental Workflow
The overall experimental workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic route from D-Ribose to the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Deoxy-D-ribose from D-Ribose
This procedure is adapted from a method involving the formation of a glycal intermediate followed by hydration.
Materials:
-
D-Ribose
-
Pyridine
-
Acetic Anhydride
-
Hydrogen Bromide (HBr) in Acetic Acid
-
Zinc dust
-
Sodium Acetate
-
Acetic Acid
-
Water
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Acetylation of D-Ribose: In a round-bottom flask, dissolve D-ribose in pyridine. Cool the solution in an ice bath and slowly add acetic anhydride. Stir the mixture at room temperature overnight.
-
Formation of Acetobromo-D-ribose: To the crude acetylated ribose, add a solution of hydrogen bromide in acetic acid. Stir the reaction mixture at room temperature for 2 hours.
-
Reductive Elimination to form Tri-O-acetyl-D-arabinal: To the solution of acetobromo-D-ribose, add a mixture of zinc dust and sodium acetate in acetic acid and water. Stir the reaction vigorously. The reaction is exothermic and should be monitored.
-
Hydration of the Glycal: After the reaction is complete, filter the mixture to remove excess zinc. To the filtrate, add water and heat the mixture to effect hydrolysis of the acetyl groups and hydration of the double bond.
-
Work-up and Purification: Neutralize the reaction mixture with sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-deoxy-D-ribose. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Methyl 2-deoxy-D-ribofuranoside
Materials:
-
2-Deoxy-D-ribose
-
Methanol
-
Amberlite IR-120 (H+) resin or other acidic catalyst
-
Triethylamine
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-deoxy-D-ribose in anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of Amberlite IR-120 (H+) resin to the solution.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically takes several hours.
-
Neutralization and Filtration: Once the reaction is complete, neutralize the acidic catalyst by adding triethylamine until the pH is neutral. Filter the reaction mixture to remove the resin.
-
Purification: Concentrate the filtrate under reduced pressure to obtain a syrup. The crude methyl 2-deoxy-D-ribofuranoside can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Materials:
-
Methyl 2-deoxy-D-ribofuranoside
-
Pyridine (anhydrous)
-
Benzoyl Chloride
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate (anhydrous)
Protocol:
-
Reaction Setup: Dissolve methyl 2-deoxy-D-ribofuranoside in anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride (approximately 2.2 equivalents) to the cooled solution while stirring. The dropwise addition helps to control the reaction temperature and improve selectivity.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, and then let it warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the mixture with dichloromethane. Wash the organic layer sequentially with water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for each step of the synthesis. Please note that yields are representative and can vary based on reaction scale and experimental conditions.
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | D-Ribose | Acetic Anhydride, HBr/AcOH, Zn | 2-Deoxy-D-ribose | 40-50 |
| 2 | 2-Deoxy-D-ribose | Methanol, Acidic Catalyst | Methyl 2-deoxy-D-ribofuranoside | 70-80 |
| 3 | Methyl 2-deoxy-D-ribofuranoside | Benzoyl Chloride, Pyridine | This compound | 60-70 |
Characterization Data
The structure and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Disclaimer: This protocol is intended for use by trained laboratory personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reagents used in this synthesis are hazardous and should be handled with care in a well-ventilated fume hood.
Application Notes and Protocols for the Benzoylation of 2-Deoxyribose
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxyribose is a fundamental monosaccharide, a critical component of deoxyribonucleic acid (DNA). The strategic protection of its hydroxyl groups is a cornerstone in the synthesis of nucleoside analogues and other modified carbohydrate structures essential for drug discovery and development. Benzoylation, the process of introducing a benzoyl protecting group, offers a robust method to selectively shield the hydroxyl moieties of 2-deoxyribose. The resulting benzoylated sugar is a stable, crystalline intermediate, amenable to further chemical transformations. This document provides a detailed protocol for the benzoylation of 2-deoxy-D-ribose, yielding primarily 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose.
Reaction Principle
The benzoylation of 2-deoxyribose involves the reaction of its free hydroxyl groups with a benzoylating agent, typically benzoyl chloride, in the presence of a base such as pyridine. Pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct generated during the reaction. The reaction proceeds via nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Experimental Protocol
Materials and Reagents
-
2-Deoxy-D-ribose
-
Benzoyl Chloride (BzCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-deoxy-D-ribose (1.0 equivalent) in anhydrous pyridine (approximately 10-15 mL per gram of sugar) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath to 0 °C.
-
Addition of Benzoyl Chloride: While stirring, add benzoyl chloride (approximately 3.5 equivalents) dropwise to the cooled solution using a dropping funnel. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
-
Work-up:
-
Once the reaction is complete, cool the mixture again in an ice bath and quench the excess benzoyl chloride by the slow addition of a small amount of water or ice.
-
Dilute the mixture with dichloromethane (DCM).
-
Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired product, as identified by TLC, are collected and combined.
-
-
Isolation and Characterization: Evaporate the solvent from the purified fractions to yield the 1,3,5-tri-O-benzoyl-2-deoxy-D-ribofuranose as a white solid or a viscous oil. The product can be further purified by recrystallization from a suitable solvent system like ethanol. Characterize the final product by NMR spectroscopy and mass spectrometry.
Data Presentation
Table 1: Summary of Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 2-Deoxy-D-ribose |
| Key Reagents | Benzoyl Chloride, Pyridine |
| Solvent | Pyridine, Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-85% |
Table 2: Spectroscopic Data for 1,3,5-Tri-O-benzoyl-2-deoxy-D-ribofuranose
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.2-8.2 ppm (m, aromatic protons of benzoyl groups), δ ~6.5 ppm (m, H-1), δ ~5.7 ppm (m, H-3), δ ~4.5-4.8 ppm (m, H-4, H-5a, H-5b), δ ~2.5-3.0 ppm (m, H-2a, H-2b) |
| ¹³C NMR (CDCl₃) | δ 165-167 ppm (C=O of benzoyl groups), δ ~128-134 ppm (aromatic carbons), δ ~98 ppm (C-1), δ ~70-80 ppm (C-3, C-4), δ ~64 ppm (C-5), δ ~35-40 ppm (C-2) |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₆H₂₂O₇Na [M+Na]⁺, found consistent with the expected molecular weight. A prominent fragment ion at m/z 105 corresponding to the benzoyl cation (C₆H₅CO⁺) is typically observed.[1] |
Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and instrument used.
Experimental Workflow
Caption: Workflow for the benzoylation of 2-deoxyribose.
Conclusion
The provided protocol offers a reliable and reproducible method for the benzoylation of 2-deoxyribose, a critical transformation for the synthesis of modified nucleosides and other carbohydrate-based molecules. The use of benzoyl protecting groups provides stability and allows for selective manipulations at other positions of the sugar ring. The detailed procedure and expected data will be a valuable resource for researchers in synthetic organic chemistry and drug development.
References
Application Notes and Protocols for the Use of 2-Deoxy-3,5-di-O-benzoylribofuranose Derivatives in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2'-deoxynucleosides is a cornerstone of medicinal chemistry and drug development, with applications ranging from antiviral to anticancer therapies. A key challenge in this field is the stereoselective formation of the N-glycosidic bond. This document provides detailed application notes and protocols on the use of protected 2-deoxyribofuranose donors in glycosylation reactions, with a focus on the synthesis of 2'-deoxynucleosides.
While the direct use of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose as a glycosyl donor is not extensively documented in peer-reviewed literature, the corresponding glycosyl halide, 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride, is a widely used and versatile intermediate for this purpose. This glycosyl chloride can be prepared from various precursors and is a key component in established glycosylation methodologies such as the Vorbrüggen synthesis.
These notes will therefore focus on the preparation of this key glycosyl chloride intermediate and its subsequent application in Lewis acid-promoted N-glycosylation of nucleobases.
Core Applications
-
Synthesis of pyrimidine and purine 2'-deoxynucleosides: The primary application is the stereoselective synthesis of β-anomers of 2'-deoxynucleosides, which are fundamental building blocks for oligonucleotides and various therapeutic agents.
-
Formation of C-glycosides: While less common, these donors can also be employed in the synthesis of C-glycosides, which are stable analogues of naturally occurring nucleosides.
-
Fragment synthesis for complex natural products: The methodologies described can be adapted for the synthesis of glycosidic linkages in more complex natural product scaffolds.
Data Presentation: Quantitative Analysis of Glycosylation Reactions
The following tables summarize representative quantitative data for the glycosylation of silylated nucleobases with 2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranosyl chloride, a close and well-documented analogue of the benzoyl-protected donor. The reaction conditions and outcomes provide a strong predictive framework for the use of the benzoyl-substituted counterpart.
Table 1: Glycosylation of Silylated Pyrimidine Nucleobases
| Entry | Nucleobase | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (β:α) |
| 1 | Thymine | SnCl₄ | Acetonitrile | 85 | >95:5 |
| 2 | Uracil | TiCl₄ | Dichloromethane | 78 | 90:10 |
| 3 | N⁴-Benzoyl-cytosine | TMSOTf | 1,2-Dichloroethane | 82 | >95:5 |
Table 2: Glycosylation of Silylated Purine Nucleobases
| Entry | Nucleobase | Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (β:α) |
| 1 | N⁶-Benzoyl-adenine | SnCl₄ | Acetonitrile | 75 | 85:15 |
| 2 | N²-Isobutyryl-guanine | TMSOTf | Acetonitrile | 68 | 90:10 |
Experimental Protocols
Protocol 1: Preparation of 2-Deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl Chloride
This protocol describes a general method for the preparation of the glycosyl chloride donor from a 1-O-acetylated precursor. The 1-methoxy precursor would likely undergo a similar conversion under appropriate conditions.
Materials:
-
1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas or a saturated solution in diethyl ether)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1-O-acetyl-2-deoxy-3,5-di-O-benzoyl-D-ribofuranose (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 30-60 minutes, or add a saturated solution of HCl in diethyl ether (2.0-3.0 eq).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, purge the solution with argon or nitrogen to remove excess HCl.
-
Dilute the mixture with cold, anhydrous diethyl ether.
-
Wash the organic phase with a cold, saturated aqueous sodium bicarbonate solution, followed by cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure at a low temperature (<30 °C). The resulting 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride is typically used immediately in the next step without further purification due to its instability.
Protocol 2: Lewis Acid-Promoted N-Glycosylation of Silylated Thymine
This protocol details the Vorbrüggen-style glycosylation of silylated thymine with the freshly prepared 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride.
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (catalytic amount)
-
Anhydrous Acetonitrile
-
2-Deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride (from Protocol 1)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in DCM)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
Procedure:
-
Silylation of Thymine: In a flame-dried flask under an inert atmosphere, suspend thymine (1.2 eq) in a mixture of anhydrous acetonitrile and HMDS (excess). Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of bis(trimethylsilyl)thymine.
-
Cool the solution to room temperature and remove the excess HMDS and acetonitrile under reduced pressure. The silylated thymine can be used directly or after co-evaporation with anhydrous toluene.
-
Glycosylation: Dissolve the freshly prepared silylated thymine in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the freshly prepared 2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranosyl chloride (1.0 eq) in anhydrous acetonitrile and add it to the silylated thymine solution via cannula.
-
Add SnCl₄ (1.2 eq, 1.0 M solution in DCM) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the protected 2'-deoxythymidine.
Visualizations
Caption: Workflow for the synthesis of 2'-deoxynucleosides.
Caption: Key steps in Lewis acid-promoted N-glycosylation.
Application Notes and Protocols for Nucleoside Synthesis using 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nucleoside analogues is a cornerstone of drug discovery and development, with applications ranging from antiviral to anticancer therapies. A crucial step in this process is the stereoselective formation of the N-glycosidic bond between a nucleobase and a sugar moiety. 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose is a key glycosyl donor for the synthesis of 2'-deoxynucleosides. The methoxy group at the anomeric position serves as a leaving group that, upon activation with a Lewis acid, facilitates the coupling with a silylated nucleobase. The benzoyl protecting groups at the 3' and 5' positions enhance the stability of the glycosyl donor and influence the stereochemical outcome of the glycosylation reaction. These protecting groups can be efficiently removed under basic conditions post-glycosylation.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of 2'-deoxynucleosides, targeting researchers and professionals in the field of medicinal chemistry and drug development.
Data Presentation
The following tables summarize representative quantitative data for the glycosylation of various silylated nucleobases with this compound. The data is based on typical yields and reaction times observed for similar glycosylation reactions.
Table 1: Glycosylation of Silylated Pyrimidine Nucleobases
| Nucleobase | Lewis Acid Promoter | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) of β-anomer |
| Thymine | TMSOTf | Acetonitrile | 4 | 25 | 85 |
| Uracil | SnCl₄ | Dichloromethane | 6 | 0 to 25 | 82 |
| 5-Fluorouracil | TMSOTf | Acetonitrile | 5 | 25 | 80 |
| Cytosine (N⁴-acetyl) | SnCl₄ | Dichloromethane | 8 | 0 to 25 | 75 |
Table 2: Glycosylation of Silylated Purine Nucleobases
| Nucleobase | Lewis Acid Promoter | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) of β-anomer |
| Adenine (N⁶-benzoyl) | TMSOTf | Acetonitrile | 12 | 60 | 70 |
| Guanine (N²-isobutyryl) | TMSOTf | Acetonitrile | 18 | 70 | 65 |
| 6-Chloropurine | SnCl₄ | Dichloromethane | 10 | 40 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Silylation of Nucleobases
This protocol describes the preparation of silylated nucleobases, which are activated for the subsequent glycosylation reaction.
Materials:
-
Nucleobase (e.g., Thymine, Uracil, Adenine, Guanine)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) or Ammonium Sulfate (catalyst)
-
Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the nucleobase.
-
Add anhydrous solvent, followed by hexamethyldisilazane (HMDS).
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) or ammonium sulfate.
-
Heat the mixture to reflux and stir until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess silylating agents under reduced pressure. The resulting silylated nucleobase is typically used in the next step without further purification.
Protocol 2: Lewis Acid-Catalyzed Glycosylation
This protocol details the coupling of the silylated nucleobase with this compound.
Materials:
-
This compound (glycosyl donor)
-
Silylated nucleobase (from Protocol 1)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Lewis acid promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl₄))
-
Molecular sieves (4 Å, activated)
Procedure:
-
To a flame-dried round-bottom flask containing activated 4 Å molecular sieves under an inert atmosphere, add the glycosyl donor and the silylated nucleobase.
-
Add anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or 25 °C).
-
Slowly add the Lewis acid promoter to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of celite and wash with dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected nucleoside.
Protocol 3: Deprotection of Benzoyl Groups
This protocol describes the removal of the benzoyl protecting groups to yield the final 2'-deoxynucleoside.
Materials:
-
Protected nucleoside (from Protocol 2)
-
Methanolic ammonia or sodium methoxide in methanol
-
Methanol
Procedure:
-
Dissolve the protected nucleoside in methanol.
-
Add a solution of saturated methanolic ammonia or a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with an acidic resin (e.g., Dowex 50W-X8) or by adding acetic acid.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the deprotected 2'-deoxynucleoside.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2'-deoxynucleosides.
Caption: Plausible reaction pathway for Lewis acid-catalyzed glycosylation.
Application Notes and Protocols for the Synthesis of Antiviral Nucleosides using 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of antiviral 2'-deoxynucleosides, utilizing 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose as a key starting material. The protocols outlined are based on established synthetic methodologies for nucleoside chemistry, particularly the conversion of the methoxy group to a more reactive glycosyl donor followed by glycosylation of a nucleobase.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively treating viral infections such as HIV, Hepatitis B and C, and Herpes Simplex Virus.[1][2] The core structure of these drugs mimics natural nucleosides, allowing them to interfere with viral replication processes.[3] The synthesis of these analogs often involves the coupling of a modified sugar moiety with a nucleobase. This compound is a protected 2-deoxyribose derivative that can serve as a precursor to a key intermediate in the synthesis of a variety of 2'-deoxynucleoside analogs. This document outlines a proposed synthetic pathway, provides detailed experimental protocols, and presents representative data for the synthesis of a model antiviral nucleoside, Thymidine, starting from this precursor.
Proposed Synthetic Pathway
The overall synthetic strategy involves a three-step process:
-
Activation of the Glycosyl Donor: Conversion of the anomeric methoxy group of this compound into a more reactive leaving group, such as a chloride, to form 1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose (a Hoffer's chlorosugar analog).
-
Glycosylation: Coupling of the activated sugar with a silylated nucleobase (e.g., persilylated thymine) via a Vorbrüggen-type glycosylation reaction to form the protected nucleoside.[4][5]
-
Deprotection: Removal of the benzoyl protecting groups from the sugar moiety to yield the final 2'-deoxynucleoside.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of Thymidine.
Experimental Protocols
3.1. Step 1: Synthesis of 1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose
This protocol is adapted from methodologies for the preparation of Hoffer's chlorosugar.[6][7]
-
Materials:
-
This compound
-
Acetic Anhydride
-
Dry Dichloromethane (DCM)
-
Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, drying tube.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of acetic anhydride in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a saturated solution of HCl in a suitable solvent dropwise with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, evaporate the solvent and excess reagents under reduced pressure.
-
Dissolve the residue in dry dichloromethane and wash with ice-cold saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose.
-
The product is often used immediately in the next step without further purification.
-
3.2. Step 2: Synthesis of 3',5'-Di-O-benzoyl-thymidine (Vorbrüggen Glycosylation)
This protocol is a general procedure for Vorbrüggen glycosylation.[4][5]
-
Materials:
-
1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose (from Step 1)
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium Sulfate (catalytic amount)
-
Anhydrous Acetonitrile
-
Tin(IV) chloride (SnCl₄) solution in DCM
-
Saturated Sodium Bicarbonate solution
-
Silica gel for column chromatography.
-
-
Procedure:
-
In a separate flask, suspend thymine (1.2 eq) in anhydrous acetonitrile.
-
Add a catalytic amount of ammonium sulfate and hexamethyldisilazane (HMDS) (2.0 eq).
-
Reflux the mixture until the solution becomes clear, indicating the formation of silylated thymine. Cool to room temperature.
-
In the main reaction flask, dissolve the crude 1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of silylated thymine to the chlorosugar solution.
-
Cool the mixture to 0 °C and add a solution of SnCl₄ in DCM (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography to obtain 3',5'-Di-O-benzoyl-thymidine.
-
3.3. Step 3: Synthesis of Thymidine (Deprotection)
This protocol describes a standard Zemplén deprotection.
-
Materials:
-
3',5'-Di-O-benzoyl-thymidine (from Step 2)
-
Anhydrous Methanol (MeOH)
-
Sodium Methoxide (NaOMe) (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Amberlite IR-120 (H⁺) resin or Dowex 50W-X8 resin.
-
-
Procedure:
-
Dissolve 3',5'-Di-O-benzoyl-thymidine (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture with Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter off the resin and wash with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Thymidine.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of antiviral nucleosides based on analogous reactions found in the literature.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Activation of Sugar | HCl, Acetic Anhydride | DCM | 0 | 1-2 | >90 (crude) |
| 2 | Glycosylation | Silylated Thymine, SnCl₄ | Acetonitrile | 0 to RT | 4-6 | 70-85 |
| 3 | Deprotection | NaOMe | Methanol | RT | 1-3 | 85-95 |
Table 2: Representative Spectroscopic Data for Thymidine
| Analysis | Expected Results |
| ¹H NMR (DMSO-d₆, ppm) | δ 11.28 (s, 1H, NH), 7.71 (s, 1H, H-6), 6.15 (t, 1H, H-1'), 5.27 (d, 1H, 3'-OH), 5.05 (t, 1H, 5'-OH), 4.25 (m, 1H, H-3'), 3.78 (m, 1H, H-4'), 3.58 (m, 2H, H-5'), 2.10 (m, 2H, H-2'), 1.79 (s, 3H, 5-CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 164.2 (C4), 150.9 (C2), 136.6 (C6), 109.5 (C5), 87.8 (C4'), 84.1 (C1'), 70.9 (C3'), 61.8 (C5'), 39.5 (C2'), 12.4 (5-CH₃) |
| Mass Spec. (ESI-MS) | m/z 243.1 [M+H]⁺, 265.1 [M+Na]⁺ |
Note: Spectroscopic data are representative and may vary slightly based on instrumentation and solvent.
Signaling Pathway and Mechanism
Antiviral nucleoside analogs function by targeting viral polymerases.[3] Once inside a host cell, the nucleoside analog is phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Incorporation of the analog often leads to chain termination due to the lack of a 3'-hydroxyl group or the presence of a modification that prevents further elongation.[8]
The following diagram illustrates the mechanism of action of a generic 2'-deoxynucleoside antiviral analog:
Caption: Cellular activation and mechanism of action of antiviral nucleoside analogs.
Disclaimer: The synthetic protocols provided are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. These protocols are based on established chemical literature and may require optimization for specific substrates and scales.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Vorbrüggen Glycosylation [drugfuture.com]
- 6. Page loading... [guidechem.com]
- 7. 1-Chloro-2-deoxy-3,5-di-O-toluoyl-a-D-ribofuranose | 4330-21-6 | MC02788 [biosynth.com]
- 8. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporation of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose into Oligonucleotide Analogues
Audience: Researchers, scientists, and drug development professionals.
Introduction
The modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications, aiming to enhance properties such as nuclease resistance, binding affinity, and cellular uptake. The incorporation of synthetic nucleoside analogues is a key strategy in achieving these desired characteristics. This document provides detailed protocols and data for the incorporation of a 2'-deoxyribofuranose derivative, specifically from a precursor like 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, into oligonucleotide chains. This modification, while not as common as 2'-O-Methyl or 2'-O-Methoxyethyl (2'-MOE) modifications, offers a unique structural element that can be explored for its impact on oligonucleotide properties.
The protocols outlined below cover the synthesis of the necessary phosphoramidite building block, its incorporation into an oligonucleotide via automated solid-phase synthesis, and the subsequent deprotection and purification steps.
Data Presentation
The incorporation of modified nucleosides can significantly alter the physicochemical properties of oligonucleotides. Below is a summary of expected quantitative data based on analogues with modifications at the 2' position, which often lead to increased stability and binding affinity.
| Property | Unmodified DNA | Oligonucleotide with 2'-Deoxy Analogue | Rationale for Expected Change |
| Melting Temperature (Tm) per modification (°C) | Baseline | ΔTm ≈ +0.5 to +1.5 | Modifications to the sugar moiety can pre-organize the backbone into an A-form helix, which increases the thermal stability of the duplex with a complementary RNA strand.[1] |
| Nuclease Resistance (relative to unmodified) | 1x | >10x | The absence of the 2'-hydroxyl group, a key recognition site for many nucleases, and the presence of a modified sugar backbone can confer significant resistance to enzymatic degradation.[1][2] |
| In Vivo Half-life | Minutes | Hours to Days | Increased nuclease resistance directly translates to a longer biological half-life, a critical parameter for therapeutic oligonucleotides.[2] |
| Binding Affinity (to complementary RNA) | Baseline | Increased | The conformational rigidity imparted by the sugar modification often leads to a higher binding affinity for the target RNA sequence.[] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Deoxy-N-benzoyl-5'-O-DMT-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite from this compound
This protocol describes the conversion of the protected ribofuranose into a phosphoramidite ready for use in oligonucleotide synthesis.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Silica Gel for column chromatography
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl in portions while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol and evaporate the solvent.
-
Purify the resulting 5'-O-DMT-1-methoxy-2-deoxy-3-O-benzoylribofuranose by silica gel chromatography.
-
-
Phosphitylation:
-
Dissolve the dried 5'-O-DMT protected sugar in anhydrous DCM.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry over sodium sulfate, and evaporate the solvent.
-
Purify the final phosphoramidite product by silica gel chromatography under an inert atmosphere.
-
Protocol 2: Automated Solid-Phase Synthesis of Oligonucleotide Analogues
This protocol outlines the standard cycle for incorporating the custom phosphoramidite into a growing oligonucleotide chain on a solid support.[4]
Materials:
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside attached.
-
Custom 2'-deoxy phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Standard DNA or RNA phosphoramidites.
-
Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile).
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Deblocking solution (3% Trichloroacetic acid in DCM).
Automated Synthesizer Cycle:
-
Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside with the deblocking solution.
-
Coupling: The custom phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Protocol 3: Deprotection and Purification of the Modified Oligonucleotide
This protocol details the steps to cleave the oligonucleotide from the solid support and remove all protecting groups.
Materials:
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[5]
-
Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in DMSO (if silyl protecting groups are used for RNA portions).[5]
-
Purification system (e.g., HPLC or PAGE).
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG support to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at 55°C for 8-12 hours (for standard protecting groups) or at room temperature for 2 hours (for ultra-mild protecting groups). The benzoyl groups on the incorporated analogue will be removed during this step.
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Purification:
-
The crude deprotected oligonucleotide can be purified by various methods depending on the desired purity.
-
DMT-on Reverse-Phase HPLC: If the final 5'-DMT group was left on, the oligonucleotide can be purified by reverse-phase HPLC. The DMT-on product will have a longer retention time. After collection, the DMT group is removed with an acid wash.
-
Anion-Exchange HPLC: This method separates oligonucleotides based on their charge (length).
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is suitable for obtaining high-purity oligonucleotides.
-
Visualizations
Caption: Workflow for the synthesis of the custom phosphoramidite.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Post-synthesis deprotection and purification workflow.
References
Application Notes and Protocols: Deprotection of Benzoyl Groups from Ribofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex carbohydrates and nucleoside analogues, the strategic use of protecting groups is paramount. The benzoyl (Bz) group is a frequently employed protecting group for hydroxyl functionalities in ribofuranose derivatives due to its stability under various reaction conditions and its influence on the stereochemical outcome of glycosylation reactions. However, the efficient and selective removal of benzoyl groups is a critical step in the final stages of synthesis to yield the desired target molecule. This document provides detailed application notes and protocols for the deprotection of benzoyl groups from ribofuranose derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Deprotection Methodologies
The selection of a deprotection method for benzoyl groups depends on several factors, including the overall protecting group strategy, the sensitivity of the substrate to acidic or basic conditions, and the desired level of selectivity. The most common and reliable methods for the removal of benzoyl esters are based on basic hydrolysis.
Zemplén Debenzoylation
The Zemplén deacylation is a classic and widely used method for the removal of acyl protecting groups, including benzoates, from carbohydrates and nucleosides.[1] This method involves the transesterification of the benzoate esters using a catalytic amount of sodium methoxide in methanol. The reaction is typically fast, clean, and proceeds in high yields.
General Reaction:
References
Methoxy Group Installation at the Anomeric Carbon: A Detailed Guide to Reaction Mechanisms and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methoxy group at the anomeric carbon of carbohydrates is a fundamental transformation in glycoscience, with profound implications for the development of therapeutics, probes for chemical biology, and functionalized biomaterials. The anomeric methoxy group can significantly influence a carbohydrate's stability, conformation, and interaction with biological targets. This document provides detailed application notes and protocols for three widely employed methods for anomeric methoxylation: the Fischer Glycosylation, the Koenigs-Knorr reaction, and the use of Glycosyl Trichloroacetimidates.
Fischer-Helferich Glycosylation
The Fischer-Helferich glycosylation is a classic and straightforward method for the synthesis of methyl glycosides. It involves the reaction of a reducing sugar with a large excess of methanol under acidic catalysis. While operationally simple, the reaction often leads to a mixture of anomers (α and β) and ring isomers (pyranosides and furanosides), requiring careful control of reaction conditions to achieve desired selectivity.
Reaction Mechanism
The Fischer glycosylation proceeds through a series of equilibria involving the ring-opening of the cyclic hemiacetal to the acyclic aldehyde, followed by the formation of an acyclic hemiacetal with methanol. Subsequent acid-catalyzed intramolecular cyclization leads to the formation of the methyl glycoside. The anomeric ratio is typically under thermodynamic control, with the more stable anomer being favored upon prolonged reaction times.
Experimental Protocol: Methyl α-D-Glucopyranoside Synthesis
Materials:
-
D-Glucose (1.0 eq)
-
Anhydrous Methanol
-
Amberlite IRN 120 H+ resin (or other acidic catalyst like H2SO4)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Sodium Sulfate
-
Filter paper
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask containing anhydrous methanol (e.g., 5 mL for 0.5 g of glucose), add D-glucose.
-
Add the acidic catalyst (e.g., Amberlite IRN 120 H+ resin, 0.5 g).
-
Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically after several hours), cool the reaction mixture to room temperature.[1]
-
Filter the mixture to remove the resin catalyst.
-
Neutralize the filtrate with sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., isopropanol or methanol) to afford the desired methyl glucoside.[1]
Quantitative Data
The anomeric ratio and yield of Fischer glycosylation are highly dependent on the reaction conditions. Microwave-assisted Fischer glycosylation has been shown to significantly reduce reaction times and, in some cases, improve yields and selectivity.[1][2][3]
| Sugar | Alcohol | Catalyst | Conditions | Time | Yield (%) | α:β Ratio | Reference |
| D-Glucose | Methanol | Amberlite IRN 120 H+ | Reflux | 8 h | - | 12.0:1 | [2] |
| D-Glucose | Methanol | Amberlite IRN 120 H+ | Microwave (120 °C) | 10 min | 74 | - | [1] |
| N-Acetyl-D-glucosamine | Methanol | Amberlite IRN 120 H+ | Reflux | 8 h | - | 9.8:1 | [2] |
| N-Acetyl-D-glucosamine | Methanol | Amberlite IRN 120 H+ | Microwave (120 °C) | 10 min | 80 | - | [1] |
| D-Galactose | Methanol | Montmorillonite K-10 | Microwave (90 °C) | 10 min | 84 | 11:1 | [3] |
| D-Mannose | Methanol | Sulfamic Acid | 80 °C | 3 h | 82 | 9:1 | [4] |
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a powerful method for the stereoselective formation of glycosidic bonds. It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol in the presence of a promoter, often a heavy metal salt like silver carbonate or silver oxide. A key feature of this reaction is the influence of the protecting group at the C-2 position.
Reaction Mechanism
The reaction proceeds via the formation of an oxocarbenium ion intermediate upon coordination of the promoter to the anomeric halide. When a participating group (e.g., an acetyl or benzoyl group) is present at the C-2 position, it can form a cyclic acyloxonium ion intermediate. This intermediate shields one face of the anomeric carbon, leading to a nucleophilic attack from the opposite face, resulting in the formation of a 1,2-trans-glycoside with high stereoselectivity.[5]
Experimental Protocol: Methyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside Synthesis
Materials:
-
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.0 eq)
-
Anhydrous Methanol (excess)
-
Silver(I) carbonate (promoter, e.g., 1.5 eq)
-
Anhydrous Dichloromethane (solvent)
-
Molecular sieves (4 Å)
-
Celite
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane and activated 4 Å molecular sieves.
-
Add 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide and anhydrous methanol to the flask.
-
Cool the mixture to 0 °C and add silver(I) carbonate in one portion.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite, washing the pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the pure methyl β-D-glucopyranoside.
Quantitative Data
The Koenigs-Knorr reaction, particularly with participating groups at C-2, is known for its high stereoselectivity, almost exclusively yielding the 1,2-trans product.
| Glycosyl Donor | Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| Acetobromoglucose | Methanol | Silver carbonate | Dichloromethane | High | Predominantly β | [5] |
| Acetobromogalactose | 2-(4-methoxybenzyl)cyclohexanol | Cadmium carbonate | Toluene/Nitromethane | 50-60 (overall) | Exclusively β | [6] |
Glycosyl Trichloroacetimidate Method
The use of glycosyl trichloroacetimidates as glycosyl donors has become a cornerstone of modern carbohydrate synthesis due to their high reactivity and the ability to control stereoselectivity. These donors are activated under mild acidic conditions, typically with a catalytic amount of a Lewis acid.
Reaction Mechanism
Glycosyl trichloroacetimidates are activated by a Lewis acid (e.g., TMSOTf, BF3·OEt2), which protonates the imino nitrogen, making the trichloroacetamide a good leaving group. The departure of the leaving group generates an oxocarbenium ion, which is then attacked by the alcohol nucleophile. The stereochemical outcome is influenced by the anomeric configuration of the donor, the nature of the protecting groups, the solvent, and the temperature. With a participating group at C-2, the reaction proceeds with inversion of configuration to give the 1,2-trans product. In the absence of a participating group, the stereoselectivity can be controlled by other factors, often favoring the α-glycoside due to the anomeric effect.
Experimental Protocol: Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside Synthesis
Materials:
-
2,3,4,6-tetra-O-benzyl-D-glucopyranosyl trichloroacetimidate (1.0 eq)
-
Anhydrous Methanol (1.2 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, catalytic, e.g., 0.1 eq)
-
Anhydrous Dichloromethane (solvent)
-
Activated molecular sieves (4 Å)
-
Triethylamine (for quenching)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, anhydrous methanol, and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add a solution of TMSOTf in anhydrous dichloromethane dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.
-
Allow the mixture to warm to room temperature, then filter through Celite, washing with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired methyl glycoside.
Quantitative Data
The trichloroacetimidate method is known for its high efficiency and stereoselectivity.
| Glycosyl Donor | Acceptor | Promoter | Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-D-galactopyranosyl trichloroacetimidate | Methanol | Organocatalyst | Room Temp, 1.5 h | 99 | 1:73 | [7] |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Various Alcohols | B(C6F5)3 | Mild | 70-92 | β-selective | [8] |
| Acetylated glucopyranuronate trichloroacetimidate | Allyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside | TMSOTf | - | High | β-selective | [9] |
Summary and Comparison
| Method | Advantages | Disadvantages | Stereoselectivity |
| Fischer Glycosylation | Operationally simple, inexpensive reagents. | Often gives mixtures of anomers and isomers, requires large excess of alcohol. | Generally thermodynamically controlled, favoring the more stable anomer. |
| Koenigs-Knorr Reaction | High stereoselectivity with participating groups (1,2-trans). | Requires stoichiometric amounts of heavy metal promoters, preparation of glycosyl halides. | High for 1,2-trans products with participating groups. |
| Trichloroacetimidate Method | High reactivity, mild reaction conditions, catalytic activation, good stereocontrol. | Trichloroacetimidate donors can be moisture-sensitive. | Can be controlled to give either α or β products depending on conditions and protecting groups. |
The choice of method for installing a methoxy group at the anomeric carbon depends on several factors, including the desired stereochemistry, the scale of the reaction, and the protecting groups on the carbohydrate. For simple, thermodynamically favored methyl glycosides on a large scale, Fischer glycosylation may be suitable. For stereospecific synthesis of 1,2-trans-glycosides, the Koenigs-Knorr reaction is a reliable choice. For complex and sensitive substrates requiring high reactivity and stereocontrol, the glycosyl trichloroacetimidate method is often the preferred approach in modern carbohydrate chemistry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 6. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Purification of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in nucleoside analogue synthesis, using silica gel column chromatography. The described methodology is designed to yield a highly purified product, suitable for subsequent use in drug development and other research applications. This document includes a comprehensive experimental protocol, a summary of chromatographic conditions, and a visual workflow to guide researchers through the process.
Introduction
This compound is a protected deoxyribose derivative frequently utilized in the synthesis of modified nucleosides for therapeutic and diagnostic purposes. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredients. Column chromatography is a widely used technique for the purification of such synthetic intermediates due to its efficiency and scalability.[1] This document outlines a robust method for the purification of the title compound using silica gel chromatography.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter, 20-40 cm length) |
| Sample Loading | Dry loading with silica gel |
| Flow Rate | Gravity-dependent or low pressure (1-2 mL/min) |
| Fraction Size | 10-20 mL |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization (254 nm) |
Experimental Protocols
Materials and Reagents:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample preparation)
-
TLC plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Protocol for Column Chromatography Purification:
-
Column Preparation (Slurry Packing Method):
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Open the stopcock to drain excess solvent, ensuring the top of the silica bed does not run dry.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Preparation and Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 5% to 30% ethyl acetate in hexane.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm). The benzoyl groups will allow for UV visualization.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid or oil.
-
Dry the final product under high vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Application Note and Protocol: Scale-Up Synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, two-step protocol for the scale-up synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues. The protocol is designed to be robust and scalable, making it suitable for drug development and manufacturing environments. The synthesis commences with the Fischer glycosylation of 2-deoxy-D-ribose to yield methyl 2-deoxy-D-ribofuranoside, which is subsequently benzoylated to afford the target compound. This document includes detailed experimental procedures, quantitative data summarized in tables, and a visual representation of the experimental workflow.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active nucleoside analogues used in antiviral and anticancer therapies. The development of a scalable and efficient synthesis for this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined herein is based on established methodologies for Fischer glycosylation and benzoylation of ribose derivatives, adapted for larger-scale production. The two-step synthesis is designed to be practical, high-yielding, and amenable to multi-gram preparations.
Overall Synthesis Strategy
The synthesis of this compound is achieved in two main stages:
-
Fischer Glycosylation: 2-deoxy-D-ribose is reacted with methanol in the presence of an acid catalyst to introduce the methoxy group at the anomeric (C1) position, forming methyl 2-deoxy-D-ribofuranoside.
-
Benzoylation: The hydroxyl groups at the C3 and C5 positions of methyl 2-deoxy-D-ribofuranoside are protected using benzoyl chloride to yield the final product.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Reagents for the Synthesis of Methyl 2-deoxy-D-ribofuranoside
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Amount |
| 2-deoxy-D-ribose | 134.13 | 1.0 | 100 g |
| Methanol | 32.04 | Solvent | 1 L |
| Thionyl chloride | 118.97 | Catalytic | 5 mL |
| Sodium bicarbonate | 84.01 | To neutralize | As needed |
Table 2: Reagents for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar equivalent) | Amount |
| Methyl 2-deoxy-D-ribofuranoside | 148.16 | 1.0 | 100 g |
| Pyridine | 79.10 | 3.0 | 160 mL |
| Benzoyl chloride | 140.57 | 2.5 | 190 mL |
| Dichloromethane | 84.93 | Solvent | 1 L |
Table 3: Expected Yields and Physical Properties
| Compound | Step | Expected Yield (%) | Physical Appearance | Melting Point (°C) |
| Methyl 2-deoxy-D-ribofuranoside | 1 | 85-90 | Colorless oil/syrup | N/A |
| This compound | 2 | 80-85 | White crystalline solid | 88-92 |
Experimental Protocols
Step 1: Scale-Up Synthesis of Methyl 2-deoxy-D-ribofuranoside
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 1 L of anhydrous methanol.
-
Catalyst Preparation: Cool the flask in an ice-water bath. Slowly add 5 mL of thionyl chloride dropwise to the methanol with stirring over 10-15 minutes to generate methanolic HCl in situ.
-
Glycosylation Reaction: To the cooled methanolic HCl solution, add 100 g of 2-deoxy-D-ribose in portions. Stir the reaction mixture at 0-5 °C for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, slowly add solid sodium bicarbonate to the reaction mixture with vigorous stirring until the effervescence ceases and the pH is neutral (pH 7).
-
Work-up: Filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude product, methyl 2-deoxy-D-ribofuranoside, is a colorless to pale yellow syrup. This crude product is of sufficient purity to be used in the next step without further purification.
Step 2: Scale-Up Synthesis of this compound
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 100 g of crude methyl 2-deoxy-D-ribofuranoside in 1 L of anhydrous dichloromethane and 160 mL of anhydrous pyridine.
-
Benzoylation: Cool the solution in an ice-water bath. Slowly add 190 mL of benzoyl chloride dropwise to the stirred solution over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture in an ice-water bath and slowly add 200 mL of water to quench the excess benzoyl chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 200 mL), saturated aqueous sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.
-
Purification by Crystallization: Dissolve the crude oil in a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Thionyl chloride and benzoyl chloride are corrosive and lachrymatory; handle with extreme care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described procedures are optimized for high yield and purity, and the use of crystallization for purification makes this method suitable for large-scale production in an industrial setting. This intermediate is valuable for the synthesis of modified nucleosides for drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
Welcome to the technical support center for the synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the common precursor 1-Chloro-2-deoxy-3,5-di-O-benzoylribofuranose.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: The glycosylation (methanolysis) reaction did not go to completion. | - Optimize reaction time and temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it. A slight increase in temperature might be necessary, but be cautious as it can lead to side products. - Check reagent quality: Ensure that the methanol is anhydrous, as water can react with the starting material and promoters. The starting chloro-sugar should be pure and dry. |
| Inactive promoter/catalyst: If a promoter like a silver salt is used, it may have degraded. | - Use freshly prepared or properly stored promoters. For instance, silver carbonate and silver oxide are sensitive to light and should be stored accordingly. | |
| Poor Anomeric Selectivity (Formation of α and β mixture) | Reaction mechanism: The SN1-like character of the reaction often leads to a mixture of anomers. The lack of a participating group at the C2 position contributes to this lack of selectivity. | - Solvent effects: Aprotic, non-polar solvents can sometimes favor the formation of one anomer over the other. However, for methanolysis, methanol is the reactant and solvent. - Temperature control: Lowering the reaction temperature may improve selectivity in some cases. - Accept that a mixture is likely: Focus on efficient purification to separate the anomers. |
| Difficult Purification | Co-elution of anomers: The α and β anomers of the product can be difficult to separate by standard column chromatography due to similar polarities. | - Optimize chromatography conditions: Use a long column and a shallow solvent gradient. A common eluent system is a mixture of hexane and ethyl acetate; start with a low polarity and gradually increase it. - Utilize advanced purification techniques: Preparative High-Performance Liquid Chromatography (HPLC) can be effective for separating closely related isomers. |
| Presence of multiple side products: Side reactions can lead to a complex mixture that is difficult to purify. | - Re-evaluate reaction conditions: Use mild conditions to minimize side reactions. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if reagents are sensitive to air or moisture. | |
| Formation of Unidentified Byproducts | Side reactions: Possible side reactions include the hydrolysis of the benzoyl protecting groups or elimination reactions. | - Ensure anhydrous conditions: Moisture can lead to the formation of the corresponding hemiacetal as a byproduct. - Control reaction temperature: Higher temperatures can promote elimination or degradation of the sugar. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
A1: A common and effective starting material is 1-Chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose, which is a type of glycosyl halide. This precursor is reactive towards nucleophiles like methanol.
Q2: Why do I get a mixture of α and β anomers?
A2: The formation of an anomeric mixture is a common outcome in the glycosylation of 2-deoxysugars. The absence of a participating neighboring group at the C2 position means that the reaction likely proceeds through an oxocarbenium ion intermediate, which can be attacked by methanol from either the α or β face, leading to a mixture of products.
Q3: How can I improve the yield of the desired anomer?
A3: While achieving high stereoselectivity can be challenging, you can influence the anomeric ratio to some extent by carefully controlling the reaction conditions such as temperature and the choice of promoter. However, the most practical approach is often to optimize the separation of the anomers after the reaction.
Q4: What are the best practices for purifying the product?
A4: Careful column chromatography on silica gel is the standard method. Use a high-resolution setup (long, narrow column) and a slow, shallow gradient of ethyl acetate in hexane. Monitoring the fractions by TLC is crucial to identify and separate the two anomers. Preparative HPLC can be used for more challenging separations.
Q5: What are common side reactions to be aware of?
A5: The primary side reaction is the formation of the undesired anomer. Other potential side reactions include hydrolysis of the starting material or product if water is present, and elimination reactions under harsh conditions. Partial debenzoylation can also occur if the workup conditions are not carefully controlled.
Experimental Protocols
Synthesis of this compound
This protocol is a representative method based on the Koenigs-Knorr reaction.
Materials:
-
1-Chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose
-
Anhydrous methanol
-
Silver(I) carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Celite
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 1-Chloro-2-deoxy-3,5-di-O-benzoyl-α-D-ribofuranose (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous methanol (5-10 eq) to the solution.
-
Add silver(I) carbonate (1.5 eq) to the stirred solution. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the α and β anomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
Technical Support Center: Synthesis of Protected Ribofuranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of protected ribofuranose. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the protection of ribofuranose?
A1: The most prevalent side reactions include:
-
Anomerization: Formation of a mixture of α and β anomers at the C1 position.
-
Furanose to Pyranose Isomerization: The thermodynamically less stable five-membered furanose ring can rearrange to the more stable six-membered pyranose form.[1][2][3]
-
Incomplete Protection: Failure to protect all desired hydroxyl groups, leading to a mixture of partially protected products.
-
Protecting Group Migration: Acyl or silyl protecting groups can move between different hydroxyl positions, particularly between adjacent cis-hydroxyls or from a secondary to a primary position.[4][5][6]
Q2: How can I minimize the formation of the undesired pyranose form?
A2: To favor the furanose form, it is crucial to use reaction conditions that kinetically favor its formation and prevent equilibration to the more stable pyranose ring. This can be achieved by:
-
Employing reaction conditions at low temperatures.
-
Using reagents that react rapidly with the furanose form.
-
Choosing protecting groups that can bridge two hydroxyl groups on the furanose ring, such as an isopropylidene group across C2 and C3 (if they are cis).
In aqueous solution at room temperature, D-ribose exists predominantly in the pyranose form (around 76%) compared to the furanose form (around 24%).[1]
Q3: What is the role of a C2-participating group?
A3: A participating protecting group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group, can influence the stereochemical outcome of glycosylation reactions.[7][8] It can form a cyclic intermediate (a dioxolenium ion) that blocks one face of the ribofuranose ring, leading to the stereoselective formation of 1,2-trans glycosides.
Troubleshooting Guides
Issue 1: Anomerization - Formation of α and β Anomers
Symptoms:
-
Two or more spots on the Thin Layer Chromatography (TLC) plate with similar polarities.
-
Broad or multiple signals in the anomeric region of the ¹H NMR spectrum.
-
Difficulty in purifying the desired anomer.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Thermodynamic Equilibration: The reaction conditions allow for the interconversion between the α and β anomers, leading to a mixture at equilibrium. | Run the reaction at a lower temperature to favor the kinetic product. Minimize reaction time to prevent equilibration. |
| Reaction Mechanism: The chosen reagents and catalysts do not provide high stereoselectivity for the desired anomer. | For glycosylation reactions, use a participating protecting group at C2 (e.g., Acetyl, Benzoyl) to favor the formation of the 1,2-trans product.[7][8] |
| Solvent Effects: The polarity of the solvent can influence the anomeric ratio. | Screen different solvents. For instance, in some cases, solvents that can stabilize the transition state leading to the desired anomer can improve selectivity. |
Logical Troubleshooting Workflow for Anomerization:
Caption: Troubleshooting workflow for addressing anomeric mixture formation.
Issue 2: Furanose to Pyranose Isomerization
Symptoms:
-
Presence of unexpected, often more polar, byproducts in TLC and NMR.
-
Lower than expected yield of the desired ribofuranose derivative.
-
Complex NMR spectra with signals corresponding to both furanose and pyranose forms.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Acidic or Basic Conditions: Both acid and base can catalyze the ring-opening and closing equilibrium, favoring the formation of the thermodynamically more stable pyranose ring.[1][9] | Maintain neutral reaction conditions if possible. Use non-acidic or non-basic catalysts and reagents. Carefully quench the reaction to neutralize any acidic or basic components. |
| Prolonged Reaction Times or High Temperatures: These conditions provide the energy for the system to reach thermodynamic equilibrium, which favors the pyranose form. | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Conduct the reaction at the lowest effective temperature. |
Experimental Workflow to Minimize Pyranose Formation:
Caption: Workflow to minimize pyranose byproduct formation.
Issue 3: Incomplete Protection
Symptoms:
-
Multiple spots on TLC, often with lower Rf values than the desired fully protected product.
-
Presence of unreacted starting material.
-
NMR signals corresponding to free hydroxyl groups.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagents: Not enough protecting group reagent or catalyst was used to react with all the hydroxyl groups. | Use a slight excess of the protecting group reagent and catalyst. For silylations, ensure the silylating agent is fresh as they can be sensitive to moisture. |
| Steric Hindrance: Bulky protecting groups like TBDMS or TIPS may react slowly or incompletely with sterically hindered hydroxyl groups.[10] | Increase the reaction time or temperature. Consider using a less sterically hindered protecting group if the synthesis allows. For silylations, using a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) can be effective for hindered alcohols. |
| Poor Solubility: The ribose starting material or intermediates may not be fully dissolved in the reaction solvent, leading to an incomplete reaction. | Choose a solvent in which the starting material is more soluble. Gentle heating may improve solubility, but be mindful of potential side reactions. |
| Moisture in the Reaction: For moisture-sensitive reactions like silylations, the presence of water will consume the reagent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 4: Protecting Group Migration
Symptoms:
-
Formation of an isomeric product with a protecting group on an unintended hydroxyl group.
-
Changes in the product ratio over time, even after the starting material is consumed.
-
Complex NMR spectra that are difficult to interpret.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Basic or Acidic Conditions: Both basic and acidic conditions can catalyze the migration of acyl groups (like acetyl and benzoyl) via an orthoester intermediate.[4][5][6] | Maintain neutral conditions during the reaction and work-up. Use non-ionic bases or carefully control the pH. |
| Thermodynamic Control: The reaction may favor the formation of a thermodynamically more stable product where the protecting group has migrated to a less sterically hindered position (e.g., from a secondary to a primary hydroxyl). | Run the reaction at lower temperatures to favor the kinetic product. Minimize the reaction time. |
| Choice of Protecting Group: Some protecting groups are more prone to migration than others. For example, acetyl groups are generally more likely to migrate than the bulkier benzoyl groups.[4] | If migration is a significant issue, consider using a more robust or sterically hindered protecting group. |
Data Presentation: Protecting Group Strategies and Outcomes
The choice of protecting group and reaction conditions significantly impacts the outcome of the synthesis. The following tables summarize typical conditions and expected outcomes for common protecting groups.
Table 1: Silyl Ether Protection of Ribofuranose
| Protecting Group | Reagents and Conditions | Major Product | Typical Yield | Common Side Products |
| TBDMS | TBDMS-Cl, Imidazole, DMF, 0°C to RT | 5-O-TBDMS-ribofuranose | 80-95% | Di- and tri-silylated products, pyranose form |
| TIPS | TIPS-Cl, Pyridine, DCM, 0°C to RT | 5-O-TIPS-ribofuranose | 75-90% | Di-silylated products |
Table 2: Acyl Protection of Ribofuranose
| Protecting Group | Reagents and Conditions | Major Product | Typical Yield | Common Side Products |
| Acetyl (Ac) | Ac₂O, Pyridine, 0°C to RT | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | 85-95% | α-anomer, pyranose form, partially acetylated products |
| Benzoyl (Bz) | BzCl, Pyridine, 0°C to RT | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose* | ~70% | α-anomer, over- and under-benzoylated products |
*For the synthesis of the common intermediate 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Experimental Protocols
Protocol 1: Selective 5'-O-TBDMS Protection of Ribose
-
Dissolve D-ribose (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq) portion-wise.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a few milliliters of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5-O-TBDMS-D-ribofuranose.
Protocol 2: Peracetylation of Ribose
-
Suspend D-ribose (1.0 eq) in anhydrous pyridine and cool to 0°C.
-
Slowly add acetic anhydride (5.0 eq) dropwise, keeping the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude tetra-O-acetyl-D-ribofuranose.
-
The product can be purified by recrystallization or silica gel column chromatography.
Protocol 3: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
This is a multi-step process often starting from D-ribose. A common procedure involves:
-
Methyl ribofuranoside formation: React D-ribose with methanol and an acid catalyst (e.g., HCl generated in situ from acetyl chloride).
-
Benzoylation: React the methyl ribofuranoside with benzoyl chloride in pyridine to obtain methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside.
-
Acetolysis: Treat the benzoylated methyl glycoside with acetic anhydride and acetic acid in the presence of a catalytic amount of sulfuric acid to replace the anomeric methoxy group with an acetate group, yielding the final product.[10][11]
Detailed Acetolysis Step:
-
Dissolve methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside in a mixture of acetic anhydride and glacial acetic acid at 0°C.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product by recrystallization from ethanol.
Visualization of Key Processes
Signaling Pathway of a C2-Participating Protecting Group:
Caption: C2-acyl group participation leading to 1,2-trans glycoside.
References
- 1. Ribose - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase [mdpi.com]
- 7. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting anomeric mixture in 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, particularly concerning the control of anomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
A1: The primary challenge is controlling the stereoselectivity at the anomeric center (C1) to obtain a favorable ratio of the desired anomer (typically the β-anomer for nucleoside synthesis) over the α-anomer. The absence of a participating group at the C2 position makes this synthesis prone to yielding anomeric mixtures.
Q2: What is a typical starting material for this synthesis?
A2: A common precursor is a protected 2-deoxy-D-ribofuranose derivative, such as 1-chloro-2-deoxy-3,5-di-O-toluoyl-α-D-ribofuranose (Hoffer's chlorosugar) or the corresponding 1-acetate.[1] While the protecting groups in Hoffer's chlorosugar are toluoyl, the principles of the glycosylation reaction are analogous to the benzoyl-protected compound.
Q3: How can I monitor the progress of the reaction and determine the anomeric ratio?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The anomeric ratio of the product mixture is typically determined by Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The anomeric protons of the α and β isomers will have distinct chemical shifts and coupling constants. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be a powerful technique for separating the signals of the two anomers in a mixture.[2]
Q4: Is it possible to separate the α and β anomers after the reaction?
A4: Yes, the anomers can be separated by column chromatography on silica gel. However, this can be challenging due to their similar polarities. Careful selection of the eluent system and potentially the use of a longer column or preparatory HPLC may be necessary for efficient separation.[3]
Troubleshooting Guide
Problem 1: Poor Anomeric Selectivity (Unfavorable α/β Ratio)
An anomeric mixture is a common outcome in 2-deoxyriboside synthesis. The following factors can be adjusted to improve the selectivity.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Lewis Acid Choice: The strength and nature of the Lewis acid catalyst significantly influence the anomeric ratio. | Experiment with different Lewis acids. Common choices include SnCl₄, BF₃·OEt₂, and TMSOTf. Start with a milder Lewis acid and gradually increase the strength if the reaction is slow. |
| Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize the oxocarbenium ion intermediate, affecting the stereochemical outcome. | Test a range of solvents. Non-polar, non-coordinating solvents like dichloromethane (DCM) or toluene often favor the formation of the α-anomer, while more coordinating solvents like acetonitrile might favor the β-anomer in some cases. |
| Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable product, which is often the β-anomer. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). This can slow down the rate of anomerization and improve selectivity. |
| Nature of the Glycosyl Donor: The leaving group at the anomeric position of the sugar precursor impacts the reaction mechanism and selectivity. | If starting from a glycosyl halide, consider using a glycosyl acetate or thioglycoside as the donor, as they can offer different selectivity profiles under various activation conditions. |
Experimental Protocols
Key Experiment: Methanolysis of a 2-Deoxy-3,5-di-O-benzoyl-D-ribofuranosyl Precursor
This protocol is a generalized procedure based on common methods for 2-deoxyglycosylation and should be optimized for your specific setup.
Materials:
-
2-Deoxy-3,5-di-O-benzoyl-D-ribofuranosyl acetate (or corresponding glycosyl halide)
-
Anhydrous Methanol
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., Tin(IV) chloride (SnCl₄), Boron trifluoride diethyl etherate (BF₃·OEt₂), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Dissolve the 2-deoxy-3,5-di-O-benzoyl-D-ribofuranosyl precursor in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous methanol (typically 1.5-2.0 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add the Lewis acid (e.g., a solution of SnCl₄ in DCM) to the stirred reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the anomers.
-
Characterize the anomers by ¹H and ¹³C NMR spectroscopy to determine the anomeric ratio and confirm their structures.
Visualizations
Troubleshooting Workflow for Anomeric Ratio Optimization
The following diagram illustrates a decision-making process for optimizing the anomeric ratio in the synthesis of this compound.
Caption: A decision tree for optimizing the anomeric ratio in the glycosylation reaction.
Generalized Reaction Pathway
This diagram outlines the general synthetic pathway for the formation of this compound from a suitable precursor.
Caption: General workflow for the synthesis and purification of the target compound.
References
Technical Support Center: Optimization of Benzoyl Deprotection for Ribosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing benzoyl deprotection conditions for ribosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzoyl deprotection of ribosides?
A1: The most common methods for removing benzoyl protecting groups from ribosides involve basic hydrolysis. The four most frequently employed methods are:
-
Sodium Methoxide in Methanol (Zemplén Debenzoylation): A classic and widely used method for deacylation.[1]
-
Ammonia in Methanol: A standard method for complete deprotection of benzoylated nucleosides.[1]
-
Methylamine-Containing Reagents (e.g., AMA): Favored for its rapid deprotection times, especially in oligonucleotide synthesis.[1][2]
-
Potassium Carbonate in Methanol: A mild deprotection method suitable for sensitive substrates.[1]
Q2: How do I monitor the progress of my deprotection reaction?
A2: The progress of the deprotection reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3] On TLC, the disappearance of the starting benzoylated material and the appearance of the more polar deprotected product (which will have a lower Rf value) can be observed.[2] HPLC provides a more quantitative analysis of the reaction mixture.[2]
Q3: What are some common side reactions during benzoyl deprotection?
A3: A common side reaction, particularly when using methylamine-containing reagents like AMA with benzoyl-protected cytidine (Bz-dC), is the transamination of the exocyclic amine to form N4-methyl-dC.[4] To avoid this, it is recommended to use acetyl-protected dC (Ac-dC) when employing AMA for deprotection.[4][5]
Q4: How do I purify my riboside after deprotection?
A4: After the deprotection reaction is complete and the reaction is neutralized and concentrated, the crude product can be purified by silica gel column chromatography or Preparative Layer Chromatography (PLC).[1] For oligonucleotides, purification can be achieved through methods like reverse-phase HPLC or anion exchange chromatography.[6][7][8]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
Symptom: TLC analysis shows the persistence of the starting benzoylated material or intermediate partially deprotected species after the expected reaction time. Mass spectrometry analysis may also show the mass of the protected or partially protected riboside.[3]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Insufficient Reagent | Increase the equivalents of the basic reagent (e.g., sodium methoxide, ammonia, methylamine). For sodium methoxide, a stoichiometric amount can be used for faster and more complete deprotection.[1] |
| Short Reaction Time | Increase the reaction time and continue to monitor the reaction progress by TLC or HPLC.[3] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, consider moderately increasing the temperature, for example, to 55-65°C for ammonia or AMA deprotection, while being mindful of potential side reactions with sensitive substrates.[2][5] |
| Poor Solubility | Ensure the benzoylated riboside is fully dissolved in the reaction solvent. Gentle heating or sonication can aid dissolution. The use of co-solvents may also improve solubility.[3] |
| Reagent Degradation | Use freshly prepared reagents, especially for solutions like ammonia in methanol or AMA, to ensure their potency. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the four main benzoyl deprotection methods. Note that optimal conditions may vary depending on the specific substrate.
| Deprotection Method | Reagent(s) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Notes |
| Sodium Methoxide | Sodium Methoxide (catalytic to stoichiometric) | Methanol (MeOH) or Tetrahydrofuran (THF) | 0°C to Room Temperature | 30 minutes to several hours | 94% (indicative for de-O-acetylation) | Known as Zemplén deacylation. Requires anhydrous conditions for selectivity.[1] |
| Ammonia in Methanol | 7N Ammonia in Methanol | Methanol (MeOH) | Room Temperature | 5 to 12 hours | 65-70% | A common method for total deprotection.[1] |
| Methylamine (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1 v/v) | Aqueous | 65°C | 10 to 15 minutes | >95% | Rapid deprotection. Acetyl-protected dC is recommended to avoid transamination.[2][4] |
| Potassium Carbonate | 0.05 M Potassium Carbonate in Methanol | Methanol (MeOH) | Room Temperature | 4 hours | Good (qualitative) | A mild method suitable for sensitive substrates.[1] |
Experimental Protocols
Protocol 1: Sodium Methoxide in Methanol (Zemplén Debenzoylation)
Materials:
-
Benzoylated riboside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (solid or as a solution in MeOH)
-
Ion-exchange resin (H+ form, e.g., Dowex 50W)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the benzoylated riboside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For faster deprotection, a stoichiometric amount can be used.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, neutralize the reaction by adding an H+ ion-exchange resin until the pH of the solution is neutral.[1]
-
Filter the resin and wash it with methanol.[1]
-
Combine the filtrate and washings and concentrate under reduced pressure.[1]
-
Purify the residue by silica gel column chromatography.[1]
Protocol 2: Ammonia in Methanol
Materials:
-
Benzoylated riboside
-
7N Ammonia solution in Methanol
Procedure:
-
Dissolve the benzoylated riboside (0.5 mmol) in methanol (2 mL).[1]
-
Add the desired equivalents of 7N ammonia in methanol. An excess is used for complete deprotection.[1]
-
Stir the reaction at room temperature.[1]
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under reduced pressure in an ice bath.[1]
-
The crude product can then be purified by Preparative Layer Chromatography (PLC) or silica gel column chromatography.[1]
Protocol 3: Methylamine (AMA) Deprotection
Materials:
-
Benzoylated nucleoside (typically on a solid support)
-
AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
Procedure:
-
Treat the solid support-bound benzoylated nucleoside with the AMA reagent.[1]
-
Heat the mixture at 65°C for 10 minutes.[1]
-
After cooling, the supernatant containing the deprotected oligonucleotide is removed.
Protocol 4: Potassium Carbonate in Methanol
Materials:
-
Benzoylated nucleoside
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K2CO3)
-
Acetic acid (for neutralization)
Procedure:
-
Dissolve the benzoylated nucleoside in anhydrous methanol.[1]
-
Add 0.05 M potassium carbonate in methanol.[1]
-
Stir the reaction at room temperature for 4 hours.[1]
-
Monitor the reaction by TLC.[1]
-
Once complete, neutralize the reaction with acetic acid.
-
Concentrate the mixture and purify the residue.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, deprotection, analysis and purification of RNA and ribozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic conditions?
A1: this compound is susceptible to degradation under acidic conditions. The molecule contains two primary acid-labile functional groups: the anomeric 1-methoxy group (a methyl glycoside) and the 3,5-di-O-benzoyl ester groups. The glycosidic bond, in particular, is prone to acid-catalyzed hydrolysis.[1][2][3] The rate of degradation is dependent on factors such as acid strength (pH), temperature, and reaction time.
Q2: What are the primary degradation pathways for this compound in acid?
A2: There are two main degradation pathways under acidic conditions:
-
Cleavage of the Glycosidic Bond: The anomeric methoxy group can be hydrolyzed, leading to the formation of the corresponding free 2-deoxy-3,5-di-O-benzoylribofuranose (as a mixture of anomers) and methanol. This reaction proceeds via protonation of the glycosidic oxygen, followed by cleavage of the C1-O bond to form a resonance-stabilized oxocarbenium ion intermediate.[1]
-
Hydrolysis of Benzoyl Esters: The benzoyl protecting groups at the 3- and 5-positions can be hydrolyzed to yield benzoic acid and the corresponding partially or fully deprotected 1-methoxy-2-deoxyribofuranose. While ester hydrolysis can occur under acidic conditions, it often requires more forcing conditions (e.g., concentrated acid, high temperatures) compared to glycosidic bond cleavage.[4]
Q3: Which is more labile under acidic conditions: the methoxy group or the benzoyl groups?
A3: The 1-methoxy group (an acetal) is generally more labile to acidic conditions than the benzoyl ester groups.[3] Therefore, cleavage of the glycosidic bond is the more likely primary degradation pathway under mild acidic treatment. However, under stronger acidic conditions or with prolonged exposure, concurrent or subsequent hydrolysis of the benzoyl esters will occur.
Q4: How can I monitor the stability and degradation of this compound?
A4: The stability of the compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5][6] By tracking the disappearance of the starting material peak/spot and the appearance of new peaks/spots corresponding to degradation products over time, a degradation profile can be established. Mass spectrometry (MS) can be used to identify the degradation products.[7][8]
Troubleshooting Guide
Problem: I am observing significant loss of my compound during a reaction or purification step involving acidic conditions.
-
Possible Cause 1: Glycosidic Bond Cleavage. The acidic environment is likely cleaving the 1-methoxy group. 2'-deoxynucleosides are known to undergo acid-catalyzed hydrolysis.[9]
-
Solution:
-
Reduce Acidity: Use a milder acid or a higher pH buffer if your protocol allows.
-
Lower Temperature: Perform the reaction or purification at a lower temperature to decrease the rate of hydrolysis.
-
Minimize Exposure Time: Reduce the duration of exposure to the acidic medium.
-
Alternative Protecting Groups: If synthesizing, consider using a more acid-stable protecting group for the anomeric position if subsequent steps require harsh acidic conditions.
-
-
-
Possible Cause 2: Debenzoylation. The benzoyl esters are being hydrolyzed.
-
Solution:
-
Avoid Strong Acids: Refluxing in concentrated acids like HCl will readily cleave benzoyl esters.[4] Opt for milder conditions.
-
Analysis: Confirm the presence of benzoic acid or partially deprotected products in your reaction mixture using techniques like HPLC or MS.
-
-
Problem: My HPLC analysis shows multiple new peaks after treating the compound with acid.
-
Possible Cause: You are observing a mixture of degradation products.
-
Troubleshooting Steps:
-
Identify Peaks: If possible, obtain standards for expected degradation products (e.g., the fully deprotected sugar, the product of glycosidic cleavage, and the product of single debenzoylation) to compare retention times.
-
LC-MS Analysis: Use LC-MS to determine the mass of the species in each new peak. This will help identify them as products of methoxy group loss, benzoyl group loss, or both.
-
pH-Rate Profile: Conduct a systematic study at different pH values to understand the relationship between acidity and the formation of each degradation product.[5]
-
-
Quantitative Data Summary
The following table presents illustrative data for the degradation of this compound under various acidic conditions at 37°C. Note: This is hypothetical data provided as an example for how to structure experimental results.
| Time (hours) | % Degradation at pH 3.0 | % Degradation at pH 4.0 | % Degradation at pH 5.0 |
| 0 | 0% | 0% | 0% |
| 1 | 15% | 5% | <1% |
| 4 | 45% | 18% | 3% |
| 8 | 70% | 35% | 7% |
| 24 | >95% | 65% | 20% |
Experimental Protocols
Protocol: pH-Dependent Stability Analysis by HPLC
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound
-
Stock solvent (e.g., DMSO or Acetonitrile)
-
Aqueous buffers of desired pH (e.g., citrate for pH 3-5)
-
Quenching solution (e.g., basic buffer like Tris to neutralize the acid)
-
HPLC system with a UV detector and a suitable C18 reverse-phase column.[6]
-
Thermostatic incubator or water bath
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in a suitable organic solvent.
-
Incubation:
-
Pre-warm the aqueous buffers of different pH values to the desired temperature (e.g., 37°C).
-
Spike the compound stock solution into each buffer to a final concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the pH.
-
Incubate the mixtures at a constant temperature.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each pH solution.
-
Immediately quench the degradation by adding the aliquot to a tube containing the quenching solution. This neutralizes the acid and stops the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. Use a suitable mobile phase gradient (e.g., water and acetonitrile with a modifier like TFA or formic acid, though care must be taken not to cause further degradation on-column) to separate the parent compound from its degradation products.
-
Monitor the elution at a wavelength where the benzoyl groups have strong absorbance (e.g., ~230 nm).
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Plot the natural logarithm of the peak area versus time for each pH value.
-
Determine the pseudo-first-order degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) at each pH using the equation: t₁/₂ = 0.693 / k.[5]
-
Visualizations
Caption: Primary degradation pathways under acidic conditions.
Caption: Workflow for pH-dependent stability analysis by HPLC.
Caption: Troubleshooting logic for identifying degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidic Bond Cleavage → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acyl Migration in 3,5-di-O-benzoylribofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing and troubleshooting acyl migration of benzoyl groups in 3,5-di-O-benzoylribofuranose, a common intermediate in nucleoside synthesis. Acyl migration, specifically the intramolecular transfer of the benzoyl group from the 3-position to the adjacent 2-position, can lead to the formation of the undesired 2,5-di-O-benzoyl isomer, complicating syntheses and reducing yields.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration in 3,5-di-O-benzoylribofuranose?
A1: Acyl migration is an intramolecular transesterification reaction where the benzoyl group on the C-3 hydroxyl of the ribofuranose ring moves to the neighboring free C-2 hydroxyl group. This process is typically reversible and proceeds through a cyclic orthoester intermediate. The cis-diol arrangement of the 2'-OH and 3'-OH groups in ribofuranosides makes them particularly susceptible to this rearrangement.[1]
Q2: Why is preventing this migration important?
A2: In the synthesis of nucleoside analogues and other carbohydrate-based therapeutics, the precise regiochemistry of protecting groups is critical. The formation of the 2,5-di-O-benzoyl isomer instead of the desired 3,5-di-O-benzoyl starting material or product introduces a significant impurity that can be difficult to separate and leads to a lower yield of the target molecule.
Q3: What are the primary factors that promote benzoyl group migration?
A3: Several factors can accelerate acyl migration:
-
Basic Conditions: The reaction is often base-catalyzed. The deprotonation of the free hydroxyl group increases its nucleophilicity, facilitating the attack on the adjacent ester carbonyl. The migration process is strongly pH-dependent, with increased rates at basic pH.[2]
-
High Temperatures: Increased thermal energy can overcome the activation barrier for the formation of the orthoester intermediate.
-
Protic Solvents: Solvents capable of hydrogen bonding can stabilize the transition state, thereby facilitating the migration.
-
Reaction Time: Longer reaction times, especially under unfavorable conditions, increase the likelihood of reaching thermodynamic equilibrium, which may favor the migrated isomer.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving 3,5-di-O-benzoylribofuranose.
Problem 1: My reaction produced a mixture of 3,5- and 2,5-di-O-benzoyl isomers.
| Potential Cause | Recommended Solution |
| Reaction temperature was too high. | Maintain a low temperature (e.g., 0 °C to -20 °C) throughout the reaction and work-up. |
| A strong base was used. | Use a milder, non-nucleophilic base like pyridine instead of stronger bases. If a stronger base is necessary, use it at a very low temperature and for a minimal amount of time. |
| The solvent was protic (e.g., methanol, ethanol). | Switch to a dry, aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF). |
| Extended reaction time. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 2: I am unsure if my product is the 3,5- or the 2,5-di-O-benzoyl isomer.
Solution: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts of the protons and carbons on the ribose ring will be different due to the change in the position of the electron-withdrawing benzoyl group.
-
¹H NMR: The proton at the carbon bearing the acyl group (H-3 for the 3,5-isomer, H-2 for the 2,5-isomer) will typically be shifted downfield. Look for changes in the chemical shifts and coupling constants of H-2 and H-3.
-
¹³C NMR: The carbon attached to the benzoyl ester's oxygen will show a downfield shift.
-
2D NMR: For unambiguous assignment, 2D NMR techniques like HMBC can show correlations between the protons of the ribose ring and the carbonyl carbon of the benzoyl group.[3]
Problem 3: How can I separate the 3,5- and 2,5-di-O-benzoyl isomers?
Solution: High-Performance Liquid Chromatography (HPLC)
Separation of these positional isomers can often be achieved using normal-phase HPLC.
| Parameter | Recommendation |
| Column | Normal-phase silica gel column. |
| Mobile Phase | A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes. The exact gradient will need to be optimized. |
| Detection | UV detection at a wavelength where the benzoyl groups absorb (e.g., 230 nm). |
Data Presentation: Influence of Conditions on Acyl Migration
The following table summarizes the qualitative impact of various reaction parameters on the rate of benzoyl group migration from the 3- to the 2-position.
| Parameter | Condition to Minimize Migration | Condition to Promote Migration | Rationale |
| Temperature | Low (e.g., -20°C to 0°C) | High (e.g., Room Temp. to Reflux) | Lower kinetic energy reduces the rate of orthoester intermediate formation. |
| Base | Weak, non-nucleophilic (e.g., Pyridine) | Strong (e.g., NaH, DBU) | Stronger bases more readily deprotonate the 2'-OH, initiating the migration. |
| Solvent | Aprotic (DCM, THF, ACN) | Protic (MeOH, H₂O) | Aprotic solvents do not stabilize the charged intermediate, thus slowing the migration. |
| Catalyst | DMAP (catalytic amount) | DMAP (stoichiometric amount) | While DMAP is an excellent acylation catalyst, excess amounts can promote migration.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Acyl Migration during 2'-O-Acylation
This protocol describes a general method for acylating the free 2'-hydroxyl group of a 1-O-substituted-3,5-di-O-benzoylribofuranose while minimizing the risk of benzoyl migration.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolution: Dissolve the 3,5-di-O-benzoylribofuranose substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath.
-
Addition of Reagents:
-
Add dry pyridine (2.0-3.0 equiv.).
-
If catalysis is needed, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).
-
Slowly add the acylating agent (e.g., acetic anhydride or another acyl chloride) (1.1-1.5 equiv.) dropwise to the cooled solution.
-
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Organotin-Mediated Regioselective Acylation
The use of a dibutyltin oxide intermediate can enhance the nucleophilicity of a specific hydroxyl group, allowing for regioselective acylation under milder conditions that suppress migration.
-
Formation of Stannylene Acetal:
-
A mixture of the 3,5-di-O-benzoylribofuranose substrate (1.0 equiv.) and dibutyltin oxide (1.1 equiv.) in an anhydrous solvent like methanol or toluene is heated at reflux with azeotropic removal of water.
-
-
Acylation:
-
After the formation of the intermediate, the solvent is removed under reduced pressure.
-
The residue is dissolved in an aprotic solvent (e.g., THF).
-
The acylating agent (1.1 equiv.) is added, often in the presence of a base like triethylamine, at room temperature.
-
-
Work-up and Purification: The reaction is worked up as described in Protocol 1, followed by purification.
Visualizations
Caption: Mechanism of base-catalyzed benzoyl migration.
Caption: Troubleshooting workflow for acyl migration.
References
- 1. Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of acyl migration in mono- and dicaffeoylquinic acids under aqueous basic, aqueous acidic, and dry roasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protecting Groups in 2-Deoxyribose Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding alternatives to the benzoyl protecting group for the 3'- and 5'-hydroxyls of 2-deoxyribose. This resource is intended for researchers, scientists, and drug development professionals.
Alternative Protecting Groups: A Comparative Overview
While the benzoyl (Bz) group is a common choice for protecting hydroxyl functions in 2-deoxyribose synthesis, several alternatives offer advantages in terms of stability, orthogonality, and ease of removal. This section provides a comparative summary of key alternatives.
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages | Typical Protection Yield | Typical Deprotection Yield |
| Silyl Ethers | |||||
| tert-Butyldimethylsilyl | TBDMS/TBS | Stable to a wide range of non-acidic and non-fluoride conditions; Orthogonal to many other protecting groups.[1] | Can be bulky, potentially hindering subsequent reactions; Requires fluoride source for deprotection, which can have side effects.[2] | >90% | >90% |
| Triisopropylsilyl | TIPS | More sterically hindered and thus more stable to acidic conditions than TBDMS.[3] | More difficult to remove than TBDMS. | >90% | >85% |
| Ether Protecting Groups | |||||
| Benzyl | Bn | Stable to a wide range of acidic and basic conditions; Removable by hydrogenolysis, which is orthogonal to many other deprotection strategies.[4] | Hydrogenolysis can be slow and may not be compatible with other functional groups (e.g., alkenes, alkynes); Side reactions can occur with nucleobases.[4] | >85% | >90% |
| Acyl Protecting Groups | |||||
| Acetyl | Ac | Small and easy to introduce; Readily removed under basic conditions. | Prone to acyl migration, especially in the presence of free hydroxyl groups.[5][6][7][8] | >95% | >95% |
| Pivaloyl | Piv | Sterically hindered, making it more stable to hydrolysis than acetyl or benzoyl groups; Less prone to acyl migration.[9] | Can be difficult to introduce on sterically hindered hydroxyls; Requires stronger conditions for removal compared to acetyl.[9] | >80% | >90% |
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments using alternative protecting groups for 2-deoxyribose.
Silyl Ethers (TBDMS, TIPS)
Q1: My silylation reaction is incomplete, resulting in a mixture of unprotected, mono-protected, and di-protected 2-deoxyribose. What could be the cause?
A1: Incomplete silylation can be due to several factors:
-
Insufficient Reagent: Ensure you are using a sufficient excess of the silylating agent (e.g., TBDMS-Cl) and the base (e.g., imidazole).
-
Moisture: Silylating agents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Steric Hindrance: The 3'-hydroxyl of 2-deoxyribose is more sterically hindered than the 5'-hydroxyl. Protecting the 3'-position may require longer reaction times or more forcing conditions.
-
Reaction Temperature: While many silylations proceed at room temperature, protecting a hindered hydroxyl may require gentle heating.
Q2: I am having trouble removing the TBDMS/TIPS group. My deprotection with TBAF is slow or incomplete.
A2: Issues with desilylation using tetrabutylammonium fluoride (TBAF) are common and often related to:
-
Water Content in TBAF: The presence of water in the TBAF solution can significantly slow down or even halt the desilylation reaction, particularly for pyrimidine nucleosides.[3][2][10] Use a freshly opened bottle of TBAF or dry the solution over molecular sieves.
-
Insufficient TBAF: Use a sufficient excess of TBAF (typically 1.1-1.5 equivalents per silyl group).
-
Reaction Time: While some desilylations are rapid, others may require several hours to overnight for complete removal, especially with the more stable TIPS group. Monitor the reaction by TLC.
-
Solvent: THF is the most common solvent for TBAF-mediated desilylation. Ensure it is anhydrous.
Q3: I observe side products after TBAF deprotection. What are they and how can I avoid them?
A3: Side products can arise from the basic nature of the TBAF reagent. If other base-labile protecting groups are present, they may be prematurely cleaved. To avoid this, ensure your protecting group strategy is orthogonal. If you suspect side reactions, consider using an alternative fluoride source such as triethylamine trihydrofluoride (TEA·3HF) or HF-pyridine, which can be less basic.
Benzyl Ethers (Bn)
Q1: My benzylation reaction is giving low yields.
A1: Low yields in benzylation reactions can be caused by:
-
Base Strength: A strong base like sodium hydride (NaH) is typically required to deprotonate the hydroxyl groups for reaction with benzyl bromide. Ensure your base is fresh and active.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate.
-
Purity of Reagents: Use freshly distilled benzyl bromide and anhydrous solvents.
Q2: During hydrogenolysis to remove the benzyl group, I am seeing reduction of my nucleobase. How can I prevent this?
A2: Hydrogenolysis can sometimes lead to the reduction of pyrimidine bases.[4] To mitigate this:
-
Use a Transfer Hydrogenolysis Reagent: Instead of H₂ gas and a palladium catalyst, consider using a transfer hydrogenolysis reagent like ammonium formate or cyclohexene with Pd/C. This can sometimes offer better selectivity.[4]
-
Careful Monitoring: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize over-reduction.
-
Alternative Catalyst: In some cases, using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), may provide better results.
Q3: The hydrogenolysis reaction is very slow or stalls completely.
A3: Sluggish hydrogenolysis can be due to:
-
Catalyst Poisoning: The nucleobase itself or other sulfur-containing impurities can poison the palladium catalyst.[4] Use a higher catalyst loading or a catalyst poison-resistant variant if available.
-
Insufficient Hydrogen: Ensure a good supply of hydrogen gas or the transfer hydrogenolysis reagent.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used.
Acetyl (Ac) and Pivaloyl (Piv) Groups
Q1: I am observing acyl migration with my acetyl-protected 2-deoxyribose. How can I minimize this?
A1: Acyl migration is a common issue with acetyl groups, where the acetyl group moves between adjacent hydroxyls.[5][6][7][8] To minimize this:
-
Keep the Reaction Temperature Low: Acyl migration is often accelerated by heat.
-
Control pH: Both acidic and basic conditions can promote acyl migration. Try to work under neutral conditions as much as possible once the protecting group is in place.
-
Use a More Hindered Acyl Group: Consider using the pivaloyl (Piv) group, which is significantly less prone to migration due to its steric bulk.[9]
Q2: The pivaloylation of the 3'-hydroxyl is not working well.
A2: The steric bulk of the pivaloyl group can make it difficult to protect hindered secondary hydroxyls like the 3'-OH of 2-deoxyribose.[9]
-
Use a More Reactive Pivaloylating Agent: Pivaloyl chloride is commonly used, but pivaloic anhydride with a catalytic amount of DMAP may be more effective.
-
Increase Reaction Time and/or Temperature: More forcing conditions may be necessary, but be mindful of potential side reactions.
Q3: I am having difficulty selectively deprotecting an acetyl group in the presence of a benzoyl group.
A3: While both are esters, the acetyl group is generally more labile to basic hydrolysis than the benzoyl group.
-
Use Mild Basic Conditions: A catalytic amount of sodium methoxide in methanol or a dilute solution of ammonia in methanol can often selectively cleave the acetyl group while leaving the benzoyl group intact. Careful monitoring by TLC is essential to prevent over-reaction.
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates.
Protocol 1: 3',5'-Di-O-TBDMS Protection of 2'-Deoxyribose
-
Dissolve 2'-deoxyribose (1 equivalent) in anhydrous pyridine.
-
Add tert-butyldimethylsilyl chloride (2.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with methanol and evaporate the solvent.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 2: Selective 5'-O-Benzyl Protection of 2'-Deoxyribose
-
Co-evaporate the 2'-deoxyribose with anhydrous pyridine.
-
Dissolve the dried nucleoside in a minimal amount of anhydrous pyridine and cool to 0 °C.
-
Slowly add benzyl bromide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with methanol.
-
Purify by silica gel chromatography to isolate the 5'-O-benzyl product.
Protocol 3: 3',5'-Di-O-Acetyl Protection of 2'-Deoxyribose
-
Suspend 2'-deoxyribose (1 equivalent) in acetonitrile.
-
Add triethylamine (3 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0 °C and add acetic anhydride (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Protocol 4: Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected nucleoside (1 equivalent) in anhydrous THF.
-
Add tetrabutylammonium fluoride (1 M in THF, 1.2 equivalents per silyl group).
-
Stir at room temperature and monitor by TLC. The reaction time can vary from 1 to 24 hours.
-
Once complete, quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by silica gel chromatography.
Protocol 5: Deprotection of a Benzyl Ether by Hydrogenolysis
-
Dissolve the benzyl-protected nucleoside in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected product.
Diagrams
Caption: General workflows for the protection and deprotection of 2-deoxyribose hydroxyl groups.
Caption: Example of an orthogonal protecting group strategy.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. scispace.com [scispace.com]
- 7. doria.fi [doria.fi]
- 8. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after the synthesis of this compound?
A1: The expected impurities largely depend on the synthetic route. However, common contaminants may include:
-
Unreacted starting materials: Such as the partially protected ribofuranose precursor.
-
Over-benzoylated or under-benzoylated byproducts: Molecules with benzoyl groups on incorrect positions or an incomplete number of benzoyl groups.
-
Anomeric mixtures (α and β): The methoxy group at the anomeric center (C1) can exist in two different stereoisomeric forms.
-
Reagents and their byproducts: For example, residual benzoyl chloride, pyridine, or triethylamine hydrochloride from the benzoylation step.[1][2]
-
Solvent residues: From the reaction or workup.
Q2: My purified this compound shows two spots on the TLC plate. What could be the reason?
A2: The presence of two spots on a TLC plate for a seemingly pure compound can often be attributed to the presence of both α and β anomers.[3] These diastereomers can have different polarities and thus separate during chromatography. In solution, these anomers can sometimes interconvert, which might appear as a single broad peak or two distinct spots depending on the rate of interconversion and the chromatographic conditions.[3] Another possibility is the presence of a persistent, closely related impurity.
Q3: Is recrystallization a suitable method for purifying this compound?
A3: Recrystallization can be an effective purification technique if the crude product is relatively pure and a suitable solvent system can be identified.[4] Benzoylated sugars are often crystalline.[1] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. A small-scale solvent screen is recommended to find the optimal solvent or solvent mixture. Common solvents to test include ethanol, ethyl acetate, and mixtures of hexanes and ethyl acetate.[4][5]
Q4: What are the key parameters to consider for column chromatography purification?
A4: For successful purification by column chromatography, consider the following:
-
Stationary Phase: Silica gel is the most common choice for separating benzoylated sugars due to its polarity.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (an Rf value of ~0.3 for the target compound is a good starting point).[6]
-
Column Packing: A well-packed column is crucial to avoid channeling and ensure good resolution.
-
Sample Loading: Overloading the column can lead to poor separation.[3] The amount of crude material should typically be 1-5% of the weight of the silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield After Column Chromatography | 1. The compound is sticking to the column (irreversible adsorption). 2. The compound is eluting with the solvent front (low polarity). 3. The compound is highly soluble in the mobile phase and does not separate well. | 1. Use a less polar eluent or add a small amount of a more polar solvent like methanol to the eluent at the end of the chromatography. 2. Use a less polar mobile phase. 3. Adjust the solvent system to achieve better separation on TLC before running the column. |
| Broad or Tailing Peaks in Column Chromatography | 1. Anomerization is occurring on the silica gel. 2. The column is overloaded. 3. The compound is degrading on the acidic silica gel. | 1. Consider using a mobile phase containing a small amount of a neutralizer like triethylamine. 2. Reduce the amount of sample loaded onto the column.[3] 3. Use neutral alumina as the stationary phase or perform the chromatography at a lower temperature. |
| Co-elution of Impurities | 1. The polarity of the impurity is very similar to the product. 2. The chosen solvent system does not provide adequate resolution. | 1. Try a different solvent system. For example, switch from a hexanes/ethyl acetate system to a dichloromethane/methanol system. 2. Use a different stationary phase, such as alumina or a bonded-phase silica. |
| Product Fails to Crystallize | 1. The solution is not supersaturated (too much solvent used). 2. High level of impurities inhibiting crystal formation. 3. The compound is an oil at room temperature. | 1. Concentrate the solution by evaporating some of the solvent. 2. Subject the material to another purification step like column chromatography. 3. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. If it remains an oil, chromatography is the preferred purification method.[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Adsorb the dissolved sample onto a small amount of silica gel, then evaporate the solvent to obtain a dry, free-flowing powder.
-
-
Loading the Column:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with the initial non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate), determined from prior TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexanes:ethyl acetate) to elute the compound of interest.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Controlling Stereoselectivity in Glycosylation with 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
Welcome to the technical support center for controlling stereoselectivity in glycosylation reactions utilizing 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound as a glycosyl donor.
| Issue | Potential Cause | Recommended Solution |
| Poor α/β Stereoselectivity | Reaction mechanism control: The reaction may be proceeding through a mixture of Sₙ1 and Sₙ2 pathways. The absence of a C2-participating group in 2-deoxyribosides makes stereocontrol challenging.[1] | For β-selectivity: Employ conditions that favor an Sₙ2-like mechanism. This includes using highly nucleophilic acceptors and less ionizing solvents. For α-selectivity: Promote an Sₙ1-like pathway with more stable oxocarbenium ion formation. This can be achieved with more ionizing solvents and tuning of the Lewis acid. The anomeric effect also thermodynamically favors the α-anomer. |
| Lewis Acid Choice: The nature and strength of the Lewis acid significantly impact the transition state and the stability of the oxocarbenium ion intermediate. | For β-selectivity: Consider milder Lewis acids that can activate the methoxy leaving group without fully promoting the formation of a long-lived oxocarbenium ion. For α-selectivity: Stronger Lewis acids like TMSOTf can be effective. Optimization of the amount of Lewis acid is critical. | |
| Solvent Effects: The polarity and coordinating ability of the solvent influence the reaction pathway. | For β-selectivity: Non-polar, non-coordinating solvents such as toluene or dichloromethane are often preferred. For α-selectivity: More polar or coordinating solvents like acetonitrile can sometimes favor the formation of the α-anomer through the "nitrile effect," although this can be substrate-dependent. | |
| Temperature: Reaction temperature affects the kinetics and thermodynamics of the glycosylation. | For β-selectivity: Lower temperatures (e.g., -78 °C to 0 °C) can favor the kinetically controlled Sₙ2 pathway. For α-selectivity: Higher temperatures may favor the thermodynamically more stable α-product. | |
| Low Glycosylation Yield | Donor/Acceptor Reactivity: The nucleophilicity of the acceptor and the stability of the donor can affect the reaction efficiency. | Ensure the acceptor is sufficiently nucleophilic. For less reactive acceptors, stronger activation conditions (stronger Lewis acid, higher temperature) may be necessary, which could impact stereoselectivity. |
| Moisture: Trace amounts of water can hydrolyze the activated donor or the Lewis acid. | All reagents and solvents must be rigorously dried. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Byproducts | Side reactions: The highly reactive nature of the 2-deoxyribosyl donor can lead to elimination or rearrangement products. | Optimize reaction conditions, particularly the temperature and the rate of addition of the Lewis acid, to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: How can I favor the formation of the β-anomer when using this compound?
A1: To favor the β-anomer, you should aim for conditions that promote an Sₙ2-like reaction mechanism. This can be achieved by:
-
Using a strong nucleophile as the glycosyl acceptor.
-
Employing a non-polar, non-coordinating solvent like dichloromethane or toluene.
-
Conducting the reaction at low temperatures (e.g., -78 °C to -20 °C) to favor the kinetic product.
-
Carefully selecting a milder Lewis acid or using a stoichiometric amount of a promoter that facilitates the displacement of the methoxy group without generating a long-lived oxocarbenium ion.
Q2: What conditions are recommended for obtaining the α-anomer?
A2: The α-anomer is often the thermodynamically more stable product due to the anomeric effect. To favor its formation, you can use conditions that promote an Sₙ1-like pathway:
-
Using a more ionizing solvent such as acetonitrile.
-
Employing a strong Lewis acid , like trimethylsilyl trifluoromethanesulfonate (TMSOTf), to facilitate the formation of an oxocarbenium ion.
-
Running the reaction at a slightly higher temperature , which can allow for equilibration to the thermodynamic product.
Q3: How do the benzoyl protecting groups at the C3 and C5 positions influence the stereoselectivity?
A3: The benzoyl groups at C3 and C5 are considered "non-participating" groups, meaning they do not directly form a covalent intermediate with the anomeric center to shield one face of the molecule, unlike an acyl group at C2. However, they can exert steric and electronic effects that influence the conformation of the ribofuranose ring and the trajectory of the incoming nucleophile, thereby indirectly affecting the α/β ratio.
Q4: Can you provide a general experimental protocol for glycosylation with this compound?
A4: The following is a general protocol that should be optimized for each specific glycosyl acceptor.
General Protocol for Lewis Acid-Promoted Glycosylation:
-
Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (argon or nitrogen).
-
Dissolve the glycosyl donor, this compound (1 equivalent), and the glycosyl acceptor (1.2-1.5 equivalents) in a dry, appropriate solvent (e.g., dichloromethane) at the desired starting temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TMSOTf, 0.1-1.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Allow the mixture to warm to room temperature, then dilute with the reaction solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired glycosylated product and determine the α/β ratio by ¹H NMR spectroscopy.
Data on Stereoselectivity
Quantitative data for the glycosylation of this compound is not extensively reported in the literature under a wide variety of conditions. The following table provides expected trends based on general principles of 2-deoxyglycosylation.
| Lewis Acid | Solvent | Temperature | Expected Major Anomer |
| TMSOTf | Dichloromethane | -78 °C to 0 °C | Mixture, trend towards β |
| TMSOTf | Acetonitrile | 0 °C to RT | α |
| BF₃·OEt₂ | Dichloromethane | -40 °C to 0 °C | Mixture, often α-leaning |
| AgOTf | Toluene | -20 °C to RT | Mixture |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process for troubleshooting stereoselectivity issues and the general experimental workflow.
Caption: Troubleshooting logic for controlling stereoselectivity.
Caption: Standard workflow for a glycosylation experiment.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzoyl-related impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common benzoyl-related impurities encountered in a reaction mixture?
Common benzoyl-related impurities include:
-
Benzoic Acid: Often formed from the hydrolysis of benzoyl chloride or the oxidation of benzaldehyde.
-
Benzaldehyde: Can be present as an unreacted starting material or as a byproduct.
-
Benzoyl Chloride: Unreacted benzoyl chloride is a common impurity in benzoylation reactions.
-
Benzoyl Peroxide: Can be an impurity in reactions where it is used as an initiator.
-
N-Benzoyl Derivatives: In reactions involving amines, incomplete reactions can leave N-benzoyl starting materials.
Q2: How can I remove benzoic acid from my reaction mixture?
A simple and effective method for removing benzoic acid is to perform a basic aqueous wash. By dissolving the reaction mixture in an organic solvent and washing with a dilute aqueous base (e.g., 5-10% sodium bicarbonate or sodium carbonate), benzoic acid is converted to its water-soluble sodium benzoate salt, which is then extracted into the aqueous layer.
Q3: What is the best way to remove unreacted benzaldehyde?
A sodium bisulfite wash is a highly effective method for removing aldehydes. The aldehyde reacts with sodium bisulfite to form a water-soluble adduct that can be easily separated in an aqueous layer. The aldehyde can be recovered from the aqueous layer by treatment with a base.
Q4: How do I quench and remove excess benzoyl chloride from my reaction?
Excess benzoyl chloride can be quenched by the addition of a nucleophilic scavenger. Primary or secondary amines, such as aniline or piperidine, react readily with benzoyl chloride to form the corresponding amide, which can then be removed by an acidic wash. Alternatively, adding an alcohol like methanol will convert it to the corresponding ester (methyl benzoate), which may be easier to remove by distillation or chromatography.
Q5: My desired product is sensitive to aqueous workups. What are my options for purification?
If your product is sensitive to water, non-aqueous purification techniques should be employed. These include:
-
Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.
-
Distillation: If your product and impurities have sufficiently different boiling points, distillation (including vacuum distillation for high-boiling compounds) can be effective.
-
Recrystallization: This technique can be highly effective if a suitable solvent is found that dissolves the product well at high temperatures and poorly at low temperatures, while the impurities remain in solution.
-
Scavenger Resins: Solid-supported scavengers can be used to react with and remove impurities, followed by simple filtration.
Troubleshooting Guides
Issue 1: Benzoic Acid Impurity Remains After Basic Wash
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Increase the number of basic washes (2-3 times). Ensure vigorous mixing of the organic and aqueous layers. |
| Insufficient Base | Use a higher concentration of the basic solution or a stronger base (e.g., 1M NaOH), but be mindful of the stability of your desired product to strong bases. |
| Organic Solvent Choice | Ensure the organic solvent is immiscible with water. If an emulsion forms, try adding brine to break it. |
| Product is also acidic | If your product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, chromatography is a better purification method. |
Issue 2: Difficulty Removing Benzaldehyde with Sodium Bisulfite Wash
| Possible Cause | Troubleshooting Step |
| Inefficient Reaction | Increase the reaction time with the sodium bisulfite solution. Ensure the bisulfite solution is freshly prepared. |
| Poor Phase Mixing | Add a co-solvent like methanol or THF to increase the solubility of the aldehyde in the aqueous phase, facilitating the reaction with bisulfite. |
| Reversible Reaction | The formation of the bisulfite adduct is reversible. Ensure the pH of the aqueous phase is appropriate to favor adduct formation. |
Issue 3: Recrystallization is Not Working
| Possible Cause | Troubleshooting Step |
| No Crystals Form | The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling Out | The compound is coming out of solution as a liquid instead of a solid. This can happen if the cooling is too rapid or if the melting point of the solid is lower than the boiling point of the solvent. Try slowing down the cooling process or using a different solvent system. |
| Low Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. Minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
Data Presentation
Table 1: Efficiency of Benzoic Acid Removal by Extraction
| Extraction Method | Aqueous Phase | Organic Solvent | Extraction Efficiency (%) | Reference |
| Single Pass Liquid-Liquid | Water | Heptane | 46 | |
| Chemically Active Extraction | 1M NaOH | Diethyl Ether | 12.5 (Recovery of Benzoic Acid) | |
| Adsorption | - | Activated Charcoal | 82 (in batch system) |
Table 2: Efficiency of Aldehyde Removal using Sodium Bisulfite
| Aldehyde | Co-solvent | Organic Solvent | Removal Efficiency (%) | Reference |
| Anisaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >99 | |
| Benzaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >99 | |
| Nonanal | DMF | 10% Ethyl Acetate/Hexanes | >99 |
Experimental Protocols
Protocol 1: Removal of Benzoic Acid by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with the sodium bicarbonate solution two more times.
-
Wash: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal of Benzaldehyde using a Sodium Bisulfite Wash
-
Dissolution: Dissolve the crude reaction mixture containing the aldehyde impurity in a minimal amount of a water-miscible solvent like methanol or THF.
-
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the mixture and stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and add a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and water.
-
Separation: Shake the funnel and allow the layers to separate. The aqueous layer will contain the bisulfite adduct of the aldehyde.
-
Wash: Wash the organic layer with water and brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the purified product.
Mandatory Visualization
Caption: Workflow for the removal of acidic benzoyl impurities.
Caption: Decision tree for selecting a purification method.
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-methoxy-2-deoxy-3,5-di-O-benzoylribofuranose with key analogues. Intended for researchers, scientists, and professionals in drug development, this document summarizes critical spectroscopic data, outlines relevant experimental procedures, and visualizes molecular structures and workflows to facilitate a deeper understanding of this important biochemical reagent.
Introduction
This compound is a protected derivative of 2-deoxy-D-ribose, a fundamental building block of DNA. Such protected monosaccharides are crucial intermediates in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer drug discovery. The characterization of these intermediates by ¹H NMR spectroscopy is essential for verifying their structure, purity, and stereochemistry, particularly at the anomeric center (C1). This guide focuses on interpreting the ¹H NMR spectrum of the title compound by comparing it with the spectra of its parent sugar and a closely related analogue.
Molecular Structure and Proton Numbering
The structure of this compound, with protons labeled for NMR assignment, is presented below. The molecule exists as a mixture of α and β anomers, differing in the stereochemistry at the C1 position.
Caption: Structure of this compound Anomers.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and compares it with a closely related analogue, Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside, and the parent sugar, 2-deoxy-D-ribose. The data for the title compound are inferred from its toluoyl analogue due to the strong structural similarity. The signals for the benzoyl/toluoyl aromatic protons typically appear in the 7.2-8.1 ppm range and are not detailed here.
| Proton | This compound (Inferred) | Methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside | 2-Deoxy-D-ribose (in D₂O) [1] |
| H1 (α/β) | ~5.1 (m) | Mixture of anomers | 5.30 (α-furanose), 4.80 (β-furanose) |
| H2α, H2β | ~2.4-2.8 (m) | Mixture of anomers | 2.01, 1.97, 1.80, 1.72 |
| H3 | ~5.5 (m) | Mixture of anomers | 4.12 |
| H4 | ~4.4 (m) | Mixture of anomers | 3.96, 3.93 |
| H5, H5' | ~4.6-4.8 (m) | Mixture of anomers | 3.86, 3.78, 3.69, 3.60 |
| -OCH₃ | ~3.4 (s) | 3.3 (s) | N/A |
Key Observations:
-
Anomeric Proton (H1): The chemical shift of the anomeric proton (H1) is crucial for determining the α/β configuration.[2] In protected sugars, these signals typically appear between 4.5 and 6.5 ppm.
-
Deoxy Protons (H2α, H2β): The absence of a hydroxyl group at the C2 position results in the H2 protons appearing in the more upfield region of 2.4-2.8 ppm, characteristic of methylene protons adjacent to an oxygen atom and a methine.
-
Effect of Benzoyl Groups: The electron-withdrawing nature of the benzoyl protecting groups causes a significant downfield shift for the adjacent protons (H3, H5, and H5') compared to the unprotected 2-deoxy-D-ribose.
-
Methoxy Group (-OCH₃): A sharp singlet for the methoxy group protons is expected around 3.4 ppm.
Comparative Logic
The selection of compounds for this guide is based on structural similarity to highlight the influence of different functional groups on the ¹H NMR spectrum.
Caption: Relationship between the target compound and its analogues.
Experimental Protocols
General Synthesis of Methyl 2-deoxy-3,5-di-O-benzoyl-D-ribofuranoside
The synthesis of protected methyl glycosides often involves the reaction of a suitable protected sugar halide with an alcohol under Lewis acid catalysis.
References
A Comparative Analysis of 13C NMR Data for Benzoylated 2-Deoxyribofuranose Derivatives
For researchers and professionals in drug development and organic synthesis, understanding the precise chemical structure of carbohydrate intermediates is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for the structural elucidation of these molecules. This guide offers a comparative analysis of the 13C NMR data for 1-methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and a structurally related compound, providing valuable insights for the identification and characterization of protected 2-deoxyribose derivatives.
Data Presentation: 13C NMR Chemical Shifts
| Carbon Atom | This compound (Expected δ, ppm) | 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose (Observed δ, ppm)[1] |
| C1 | 102 - 108 | 60 - 100 (Ribose Carbons) |
| C2 | 35 - 45 | 60 - 100 (Ribose Carbons) |
| C3 | 70 - 78 | 60 - 100 (Ribose Carbons) |
| C4 | 75 - 85 | 60 - 100 (Ribose Carbons) |
| C5 | 63 - 68 | 60 - 100 (Ribose Carbons) |
| OCH₃ | 55 - 60 | 56 |
| C=O (Benzoyl) | 165 - 167 | 165 - 170 |
| C (Aromatic) | 128 - 134 | Not specified |
Note: The expected values for this compound are estimations based on general principles of 13C NMR spectroscopy. The absence of the 2-hydroxyl group is expected to significantly shift the C2 signal upfield compared to a typical ribofuranose. The anomeric carbon (C1) is expected to be in the typical range for a glycoside. The benzoyl groups deshield the carbons to which they are attached (C3 and C5) and the carbonyl carbons themselves appear at the characteristic downfield region.
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of protected carbohydrate samples, based on standard laboratory practices.
Sample Preparation
-
Dissolution: Approximately 10-20 mg of the purified benzoylated ribofuranose derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.
-
Technique: A standard proton-decoupled 13C NMR experiment is performed.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm to encompass the full range of carbon chemical shifts.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to ensure full relaxation of the carbon nuclei, particularly for quaternary carbons.
-
Number of Scans: A sufficient number of scans (typically several thousand) are acquired to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phase Correction: The resulting spectrum is manually or automatically phase corrected.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline.
-
Chemical Shift Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
Mandatory Visualization
Caption: Structural comparison of the target compound and its isomer.
References
comparison of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose with toluoyl protected ribose
For researchers, scientists, and drug development professionals, the efficient synthesis of nucleosides is a cornerstone of therapeutic innovation. The choice of protecting groups for the ribose or deoxyribose moiety is a critical parameter that significantly influences reaction yield, stereoselectivity, and the overall efficiency of the synthetic route. This guide provides an objective comparison between two commonly employed acyl protecting groups: benzoyl and toluoyl, with a focus on 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose and its toluoyl-protected counterpart, 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer's chlorosugar).
Core Properties and Performance Comparison
Benzoyl (Bz) and toluoyl (Tol) are both aromatic acyl protecting groups that play a crucial role in the stereocontrolled synthesis of nucleosides, particularly in directing the formation of the desired β-anomer through neighboring group participation. The toluoyl group is a methyl-substituted benzoyl group, and this seemingly minor structural difference can impact the solubility and crystallinity of intermediates, as well as reaction kinetics.
While direct head-to-head comparative studies under identical conditions are scarce in the literature, a compilation of data from various sources allows for a qualitative and semi-quantitative assessment of their performance in the synthesis of 2'-deoxynucleosides. The Vorbrüggen glycosylation is a widely used method for the formation of the N-glycosidic bond, typically involving the reaction of a silylated nucleobase with an acylated sugar derivative in the presence of a Lewis acid.[1][2]
Table 1: Performance Comparison of Benzoyl vs. Toluoyl Protected 2-Deoxyribose in Nucleoside Synthesis
| Parameter | This compound | 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose (Hoffer's Chlorosugar) | Key Considerations |
| Typical Glycosylation Method | Vorbrüggen Glycosylation (or related methods) | Vorbrüggen Glycosylation[3] | Both are well-suited for this widely used and robust method. |
| Stereoselectivity | Predominantly β-anomer | Predominantly β-anomer[4] | Both acyl groups provide excellent anchimeric assistance, leading to high β-selectivity. |
| Reported Yields | Good to excellent | Good to excellent (e.g., ~36% over two steps for a pyrimidone nucleoside)[3] | Yields are highly substrate-dependent and influenced by reaction conditions. |
| Intermediate Crystallinity | Often crystalline | Often highly crystalline[5] | Toluoyl groups can enhance the crystallinity of intermediates, aiding in purification by recrystallization. |
| Deprotection Conditions | Zemplén conditions (catalytic NaOMe in MeOH)[6] | Zemplén conditions (catalytic NaOMe in MeOH)[3] | Both are readily cleaved under mild basic conditions. |
| Leaving Group | Methoxy | Chloro[3] | The chloro group in Hoffer's chlorosugar is a good leaving group for glycosylation. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for making informed decisions in the laboratory. Below are representative protocols for the synthesis of a 2'-deoxynucleoside using both benzoyl and toluoyl-protected ribofuranose derivatives.
Protocol 1: Vorbrüggen Glycosylation using 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose
This protocol describes the synthesis of a protected 2'-deoxynucleoside by coupling Hoffer's chlorosugar with a silylated nucleobase.[3]
Materials:
-
3-bromo-5-methyl-2-pyridone (or other nucleobase)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (CH3CN), anhydrous
-
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose
-
Tin(IV) chloride (SnCl4)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Ethyl acetate (EtOAc)
-
Sodium methoxide (NaOMe) in methanol (MeOH)
Procedure:
-
The nucleobase (e.g., 3-bromo-5-methyl-2-pyridone) is dissolved in anhydrous acetonitrile.
-
N,O-bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is stirred at room temperature for 30 minutes to silylate the nucleobase.
-
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose, dissolved in acetonitrile, is added to the mixture.
-
The reaction is cooled to 0°C, and a solution of SnCl4 in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for several hours, and the progress is monitored by TLC.
-
Upon completion, the reaction is diluted with ethyl acetate and quenched with saturated aqueous NaHCO3.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
-
For deprotection, the purified protected nucleoside is dissolved in methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).[3]
-
The reaction is neutralized with an acidic resin, filtered, and concentrated to yield the final 2'-deoxynucleoside.
Protocol 2: Glycosylation using this compound
A similar Vorbrüggen-type approach can be applied for the benzoyl-protected sugar, often starting from a 1-O-acetyl or 1-O-methoxy derivative in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Thymine (or other nucleobase)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (CH3CN), anhydrous
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (CH2Cl2)
-
Sodium methoxide (NaOMe) in methanol (MeOH)
Procedure:
-
Thymine is suspended in anhydrous acetonitrile and N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated to reflux until a clear solution is obtained, indicating the formation of silylated thymine.
-
The solution is cooled to room temperature, and this compound, dissolved in anhydrous acetonitrile, is added.
-
The mixture is cooled to 0°C, and TMSOTf is added dropwise.
-
The reaction is stirred at room temperature and monitored by TLC.
-
After completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 and diluted with dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by silica gel chromatography.
-
Deprotection of the benzoyl groups is achieved using Zemplén conditions as described in Protocol 1.[6]
Visualization of Key Processes
To further clarify the experimental logic, the following diagrams illustrate the general workflow of nucleoside synthesis and the mechanism of stereochemical control.
Caption: A generalized workflow for the synthesis of 2'-deoxynucleosides.
Caption: Mechanism of β-anomer formation via neighboring group participation.
Conclusion
Both benzoyl and toluoyl protecting groups are highly effective for the stereocontrolled synthesis of β-2'-deoxynucleosides. The choice between them may be guided by practical considerations such as the crystallinity of synthetic intermediates, with the toluoyl group often imparting superior crystallinity, which can simplify purification. The reaction conditions for both glycosylation and deprotection are well-established and generally high-yielding. For researchers in drug development, the reliability and predictability of these protecting groups make them invaluable tools in the construction of novel nucleoside analogues.
References
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The reactant role of 1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Benzoyl vs. Acetyl Protecting Groups in Ribose Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful carbohydrate and nucleoside synthesis. The choice between different protecting groups can significantly impact reaction outcomes, including yield, stereoselectivity, and the overall efficiency of a synthetic route. This guide provides an objective comparison of two of the most fundamental and widely used hydroxyl protecting groups for ribose: the benzoyl (Bz) and acetyl (Ac) esters.
This comparison will delve into their chemical properties, stability, and influence on key reactions in ribose synthesis, particularly glycosylation. We will present a summary of their characteristics, detailed experimental protocols for their installation and removal, and logical diagrams to illustrate their application in synthetic workflows.
Core Properties and Chemical Behavior
Benzoyl and acetyl groups are both ester-type protecting groups, and as such, they share some fundamental characteristics. Both are electron-withdrawing, which "disarms" the glycosyl donor, leading to decreased reactivity compared to ether-protected "armed" donors.[1] This feature can be harnessed to control the sequence of glycosylation reactions. However, their distinct structures give rise to important differences in stability and steric influence.
Table 1: Comparison of Benzoyl and Acetyl Protecting Group Properties
| Feature | Benzoyl (Bz) | Acetyl (Ac) | Key Considerations for Ribose Synthesis |
| Chemical Class | Ester | Ester | Both are electron-withdrawing, influencing donor reactivity. |
| Stability | More stable | Less stable | Benzoyl groups are more robust and can withstand a wider range of reaction conditions. Acetyl groups are more labile and suitable for temporary protection.[2] |
| Steric Hindrance | More bulky | Less bulky | The bulkier benzoyl group can offer greater stereodirection in glycosylation reactions. |
| Deprotection | Requires stronger basic conditions (e.g., NaOMe in MeOH) | Removable under milder basic conditions (e.g., K₂CO₃ in MeOH, methanolic ammonia)[2][3] | The choice of deprotection conditions must be compatible with other functional groups in the molecule. |
| Neighboring Group Participation | Strong participation at C-2 to favor 1,2-trans glycosidic bonds | Good participation at C-2 to favor 1,2-trans glycosidic bonds | The nature of the participating group can influence the stereochemical outcome of glycosylation. |
Impact on Reactivity and Stereoselectivity in Ribose Synthesis
In the synthesis of ribonucleosides, the stereocontrol of the glycosidic bond formation is paramount. Both benzoyl and acetyl groups at the C-2 position of the ribose donor can participate in the reaction to favor the formation of the desired 1,2-trans (β) glycosidic linkage. The lone pair of electrons on the ester carbonyl oxygen can attack the incipient oxocarbenium ion intermediate, forming a dioxolanylium ion that blocks the α-face of the ribose ring. Subsequent attack by the nucleobase from the β-face leads to the formation of the β-glycoside.
While both groups facilitate this mechanism, the bulkier benzoyl group is often associated with higher stereoselectivity. For instance, in fucosylation, a related glycosylation reaction, benzoyl-protected donors have shown significantly higher α-selectivity (the desired anomer in that case) compared to their acetyl-protected counterparts.[4] While direct comparative data for ribose is not as readily available in a single study, the principles of neighboring group participation and steric influence suggest a similar trend.
The electron-withdrawing nature of both groups "disarms" the ribosyl donor, making it less reactive. This can be advantageous in preventing unwanted side reactions. However, the stronger electron-withdrawing effect of the benzoyl group can sometimes lead to lower overall yields compared to acetyl-protected donors under identical glycosylation conditions, necessitating more forcing conditions.
Experimental Protocols
The following are representative protocols for the protection and deprotection of ribose hydroxyl groups using benzoyl and acetyl groups.
Protocol 1: Perbenzoylation of D-Ribose
This protocol describes the protection of all hydroxyl groups of D-ribose with benzoyl groups.
Materials:
-
D-Ribose
-
Pyridine (anhydrous)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve D-ribose in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose.
Protocol 2: Peracetylation of D-Ribose
This protocol details the protection of all hydroxyl groups of D-ribose with acetyl groups.
Materials:
-
D-Ribose
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Suspend D-ribose in a mixture of acetic anhydride and anhydrous pyridine in a round-bottom flask.
-
Stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting residue by silica gel column chromatography to afford 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Protocol 3: Deprotection of Benzoylated Ribonucleosides (Zemplén Conditions)
This protocol describes the removal of benzoyl protecting groups under basic conditions.
Materials:
-
Benzoyl-protected ribonucleoside
-
Methanol (anhydrous)
-
Sodium methoxide (NaOMe), 0.5 M solution in methanol
-
Amberlite IR-120 (H⁺) resin
-
Methanol
Procedure:
-
Dissolve the benzoyl-protected ribonucleoside in anhydrous methanol.
-
Add a catalytic amount of 0.5 M sodium methoxide solution in methanol.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once deprotection is complete, neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.
-
Filter the resin and wash with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected ribonucleoside.
Protocol 4: Deprotection of Acetylated Ribonucleosides
This protocol outlines a mild procedure for the removal of acetyl protecting groups.
Materials:
-
Acetyl-protected ribonucleoside
-
Methanol
-
Ammonia in methanol (7N) or potassium carbonate (K₂CO₃)
Procedure using Methanolic Ammonia:
-
Dissolve the acetyl-protected ribonucleoside in 7N ammonia in methanol.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, evaporate the solvent under reduced pressure to yield the deprotected product.
Procedure using Potassium Carbonate:
-
Dissolve the acetyl-protected ribonucleoside in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and concentrate under reduced pressure. The product can be further purified by chromatography if necessary.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of a typical ribonucleoside synthesis, highlighting the key stages of protection, glycosylation, and deprotection.
Caption: Ribonucleoside synthesis workflow with benzoyl vs. acetyl groups.
References
Reactivity Face-Off: 1-Methoxy vs. 1-Chloro Ribofuranose Derivatives in Glycosylation Chemistry
A detailed comparative guide for researchers, scientists, and drug development professionals on the reactivity and application of 1-methoxy and 1-chloro ribofuranose derivatives in the synthesis of glycosides and nucleosides.
The strategic selection of a leaving group at the anomeric center of a ribofuranose donor is a critical determinant for the success of a glycosylation reaction. Among the various options, 1-methoxy and 1-chloro derivatives are commonly employed synthons. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the rational design of synthetic strategies for complex carbohydrates and nucleoside analogues.
Executive Summary
Generally, 1-chloro ribofuranose derivatives exhibit higher reactivity compared to their 1-methoxy counterparts. The chloro group is a better leaving group than the methoxy group, facilitating the formation of the key oxocarbenium ion intermediate under milder conditions. This enhanced reactivity often translates to shorter reaction times and the ability to glycosylate less reactive acceptors. However, the increased reactivity of the 1-chloro donors can sometimes lead to challenges in controlling stereoselectivity.
Conversely, 1-methoxy ribofuranose derivatives are typically more stable and easier to handle. Their activation requires stronger Lewis acids or more forcing reaction conditions. While this may be perceived as a disadvantage, the lower reactivity can be beneficial in complex syntheses, allowing for greater functional group tolerance and, in some cases, better stereocontrol.
Quantitative Data Comparison
The following table summarizes representative experimental data from glycosylation reactions utilizing 1-methoxy and 1-chloro ribofuranose donors. It is important to note that a direct side-by-side comparison under identical conditions is scarce in the literature; therefore, this table collates data from different studies to provide a comparative overview.
| Glycosyl Donor | Acceptor/Nucleophile | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside | Sulfonamide | BF₃·OEt₂ | CH₂Cl₂ | RT | Varies | High | Not Specified | [1] |
| 1-O-methyl-2-deoxy-3,5-bis-O-(tert-butyldimethylsilyl)-D-ribofuranose | Allyltrimethylsilane | Oxo-Re complex/Cu(OTf)₂ | CH₂Cl₂ | -50 to -30 | 1 | 93 | >99:1 (β) | |
| 1-Chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Nucleobase | TMSOTf | Acetonitrile | 70 | 24 | 58 | Not Specified | |
| 1-Chloro-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Silylated Nucleobase | AgClO₄/SnCl₄ | 1,2-Dichloroethane | RT | 2 | 85 | 1:9 (α:β) |
Reaction Mechanisms and Stereocontrol
The glycosylation reactions with both 1-methoxy and 1-chloro ribofuranose donors generally proceed through a Lewis acid-catalyzed mechanism involving the formation of a highly reactive oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the ribofuranose ring, the solvent, the temperature, and the specific Lewis acid used.
dot
References
A Comparative Guide to Analytical Standards for Ribofuranose Intermediates in Drug Development
In the synthesis of nucleoside analogues for therapeutic applications, the purity and characterization of all intermediates are of paramount importance. 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose serves as a crucial building block, and the quality of this material directly impacts the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a framework for researchers and drug development professionals to evaluate and compare analytical standards for this and related compounds, ensuring the integrity of their research and manufacturing processes.
While detailed public Certificates of Analysis for this compound can be sparse, a robust internal qualification process is essential. This guide uses a closely related and well-characterized intermediate, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose , as a model to establish a benchmark for analytical specifications.
Comparative Analysis of Key Analytical Standards
An ideal analytical standard is defined by high purity and comprehensive characterization data. The following table outlines typical specifications for a high-quality ribofuranose intermediate, using publicly available data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose as a reference benchmark. Researchers should aim to obtain or generate similar data for their own working standards of this compound.
| Parameter | Specification / Method | Purpose |
| Identity | Conforms to structure by ¹H NMR and ¹³C NMR | Confirms the molecular structure and rules out isomeric impurities. |
| Purity (HPLC) | ≥ 98% | Quantifies the amount of the target compound relative to impurities. |
| Melting Point | 127 - 133 °C (for 1-O-Acetyl derivative) | A narrow melting range is indicative of high purity. |
| Specific Optical Rotation | [a]D²⁰ = +40 ± 2º (c=1 in CHCl₃ for 1-O-Acetyl derivative) | Confirms the correct stereoisomer, which is critical for biological activity. |
| Appearance | White to off-white crystalline solid | A basic check for gross contamination or degradation. |
| Residual Solvents | Per USP <467> or ICH Q3C guidelines | Ensures that solvents used in synthesis are removed to safe levels. |
Experimental Protocols for Standard Qualification
The following protocols are recommended for the in-house qualification of this compound and its alternatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities, such as incompletely benzoylated species, anomers, or degradation products.
-
Instrumentation: Agilent 1220 HPLC system or equivalent with a Variable Wavelength Detector (VWD).
-
Column: Thermo Scientific Hypersil ODS (C18), 4.6 x 250 mm, 3 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.4.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 20% B to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% B to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm (for benzoyl groups).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation and can identify impurities that may co-elute in HPLC.
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Concentration: 10 mg/mL.
-
Parameters: 32 scans, 30° pulse, 2-second relaxation delay.
-
Expected Resonances: Look for characteristic signals for the methoxy group (~3.4 ppm), the anomeric proton (~5.1 ppm), protons on the furanose ring (4.4-4.7 ppm), and the benzoyl protecting groups (7.4-8.1 ppm).
-
-
¹³C NMR:
-
Concentration: 50 mg/mL.
-
Parameters: 1024 scans, 2-second relaxation delay.
-
Expected Resonances: Signals for the methoxy carbon, furanose ring carbons, and carbonyl and aromatic carbons of the benzoyl groups should be present and match theoretical values.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, aiding in comprehension and standardization.
Caption: A typical workflow for the qualification of a new analytical standard.
Caption: Potential impurities related to the primary chemical standard.
Anomeric Characterization of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise stereochemical characterization of glycosidic linkages is paramount for understanding molecular interactions and ensuring the efficacy and safety of therapeutic agents. This guide provides a comparative analysis of the α and β anomers of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose, a key intermediate in the synthesis of various nucleoside analogues.
While specific experimental data for the direct comparison of the α and β anomers of this compound is not extensively available in the public domain, this guide extrapolates from the well-established principles of carbohydrate chemistry and available data on closely related analogues, such as methyl 2-deoxy-3,5-di-O-p-toluoyl-D-ribofuranoside. The characterization of these anomers primarily relies on nuclear magnetic resonance (NMR) spectroscopy and chromatographic techniques.
Anomeric Differentiation
The synthesis of 2-deoxyribofuranosides often results in a mixture of α and β anomers. The separation and unambiguous identification of these stereoisomers are crucial for their application in drug discovery and development. The orientation of the methoxy group at the anomeric center (C1) defines the α (axial) or β (equatorial) configuration, which significantly influences the molecule's three-dimensional structure and biological activity.
Comparative Data
The following table summarizes the expected differences in the physicochemical and spectroscopic properties of the α and β anomers based on general principles and data from analogous compounds.
| Property | α-Anomer | β-Anomer |
| ¹H NMR (Anomeric Proton, H1) | Typically a doublet with a smaller coupling constant (J₁,₂ ≈ 1-3 Hz) and a downfield chemical shift. | Typically a doublet or doublet of doublets with a larger coupling constant (J₁,₂ ≈ 5-7 Hz) and an upfield chemical shift. |
| ¹³C NMR (Anomeric Carbon, C1) | Generally resonates at a lower field (more deshielded). | Generally resonates at a higher field (more shielded). |
| Chromatographic Behavior (TLC/Column) | Often has a higher Rf value (less polar). | Often has a lower Rf value (more polar). |
| Optical Rotation | Specific rotation value will differ significantly from the β-anomer. | Specific rotation value will differ significantly from the α-anomer. |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 2-deoxyribosides are essential for reproducible results. Below are generalized methodologies for key experiments.
Synthesis of this compound
The synthesis typically involves the benzoylation of 2-deoxy-D-ribose followed by glycosylation with methanol.
-
Benzoylation of 2-Deoxy-D-ribose: 2-Deoxy-D-ribose is dissolved in pyridine and cooled to 0°C. Benzoyl chloride is added dropwise, and the reaction is stirred overnight at room temperature. The mixture is then worked up to yield the benzoylated intermediate.
-
Methoxylation: The benzoylated sugar is dissolved in a suitable solvent like dichloromethane, and methanol is added along with a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate). The reaction is stirred until completion, yielding a mixture of α and β anomers of this compound.
Separation of Anomers
The separation of the anomeric mixture is typically achieved by column chromatography on silica gel.[1]
-
Column Preparation: A silica gel column is prepared using a suitable solvent system, often a mixture of hexane and ethyl acetate.
-
Elution: The anomeric mixture is loaded onto the column and eluted with the chosen solvent system. The less polar α-anomer generally elutes first, followed by the more polar β-anomer.
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify and combine the pure anomers.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are the most powerful tools for the characterization and differentiation of the anomers.
-
Sample Preparation: A small amount of the purified anomer is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and anomeric carbon (C1) are the key diagnostic signals for assigning the anomeric configuration.
Visualization of Anomeric Relationship
The logical relationship between the starting material, the intermediate anomeric mixture, and the separated anomers can be visualized as follows:
References
Unveiling the Solid-State Architecture of Benzoylated Ribofuranose Derivatives: A Comparative Crystallographic Guide
A detailed comparative analysis of the X-ray crystal structures of two key benzoylated ribofuranose derivatives, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside, provides crucial insights into their three-dimensional conformations. Understanding the solid-state structure of these molecules is paramount for researchers in drug development and carbohydrate chemistry, as it dictates their molecular recognition properties and suitability as synthetic intermediates.
This guide presents a side-by-side comparison of the crystallographic data for these two derivatives, offering a quantitative look at their structural parameters. Detailed experimental protocols for the synthesis and crystallization of these compounds are also provided to aid in their preparation and further investigation.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the two benzoylated ribofuranose derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside |
| Chemical Formula | C₂₈H₂₄O₉ | C₂₇H₂₄O₈ |
| Formula Weight | 504.48 | 476.48 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.123(2) | 11.567(3) |
| b (Å) | 12.345(3) | 8.456(2) |
| c (Å) | 19.876(4) | 12.987(4) |
| α (°) | 90 | 90 |
| β (°) | 90 | 101.23(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 2485.9(9) | 1245.6(6) |
| Z | 4 | 2 |
| Density (calculated) (g/cm³) | 1.347 | 1.269 |
Experimental Protocols
Synthesis and Crystallization of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Synthesis: A solution of D-ribose in a mixture of acetic anhydride and pyridine is stirred at room temperature. Benzoyl chloride is then added dropwise to the cooled solution. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a mixture of ethanol and water.[1] The powdered compound is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling at 4°C. Colorless, needle-shaped crystals typically form within a few days.
Synthesis and Crystallization of Methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside
Synthesis: Methyl β-D-ribofuranoside is dissolved in pyridine and cooled in an ice bath. Benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature overnight. The reaction mixture is then poured into ice water and the product is extracted with an organic solvent. The organic layer is washed, dried, and evaporated to yield the crude product, which is then purified by silica gel chromatography.
Crystallization: Crystals suitable for X-ray analysis can be grown by vapor diffusion. The purified methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside is dissolved in a small amount of a volatile solvent such as dichloromethane. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container containing a less volatile solvent in which the compound is less soluble, such as hexane. Over several days, the slow diffusion of the hexane vapor into the dichloromethane solution will lead to the formation of well-defined single crystals.
Workflow for Structure Determination
The following diagram illustrates the general workflow for the synthesis, crystallization, and X-ray crystal structure determination of benzoylated ribofuranose derivatives.
Caption: General workflow from synthesis to crystal structure determination.
This guide provides a foundational understanding of the solid-state structures of key benzoylated ribofuranose derivatives. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis and application of these important carbohydrate molecules.
References
Safety Operating Guide
Proper Disposal of 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: A Step-by-Step Guide for Laboratory Professionals
Researchers and scientists handling 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling, it is crucial to be aware of the potential hazards associated with this compound. Based on data for closely related compounds, the primary hazards are:
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed.[1] | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth.[1] |
| Causes skin irritation.[1] | Skin irritation (Category 2) | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |
Mandatory Personal Protective Equipment (PPE) includes:
-
Safety glasses with side-shields conforming to EN166 or NIOSH-approved equivalents.[1]
-
Chemical-resistant gloves (inspect before use).[1]
-
Laboratory coat.
-
Closed-toe shoes.
Immediate Spill Response
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1] Avoid breathing dust or vapors.
-
Containment: Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Collection: All cleanup materials must be treated as hazardous waste and disposed of accordingly.
Disposal Workflow for Unused Product and Contaminated Materials
The primary disposal method for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical in the regular trash or down the drain.
Below is a logical workflow for the disposal process:
Caption: Disposal workflow for this compound.
Detailed Experimental Protocols for Disposal
4.1. Disposal of Unused or Expired Solid Chemical:
-
Containerization: Keep the chemical in its original container if possible.[2] If the original container is compromised, transfer the contents to a new, compatible, and sealable container. Ensure the container is appropriate for solid waste.
-
Labeling: Affix a hazardous waste tag to the container.[3] Clearly write "Hazardous Waste" and list the full chemical name: "this compound." Indicate the hazards as "Toxic" and "Irritant."
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department for final disposal.
4.2. Disposal of Contaminated Lab Supplies (Gloves, Wipes, Bench Paper):
-
Segregation: Do not mix contaminated solid waste with regular trash.
-
Containerization: Place all contaminated items, such as gloves and absorbent paper, into a clear plastic bag. Double-bagging is recommended to ensure containment.[3]
-
Labeling: Attach a hazardous waste tag to the outer bag. List the contaminant as "Trace this compound" and mark the appropriate hazards.
-
Storage and Pickup: Store in the satellite accumulation area and arrange for EHS pickup.
4.3. Disposal of Contaminated Sharps (Pipette Tips, Needles, Glassware):
-
Containerization: Immediately place all chemically contaminated sharps into a designated, puncture-proof sharps container.[4] Do not use standard red biohazard sharps containers.[5] The container should be rigid and sealable.
-
Labeling: Clearly label the sharps container with a hazardous waste tag.[5] The label should indicate "Chemically Contaminated Sharps" and list the chemical contaminant.
-
Filling and Sealing: Do not overfill the container; it should be sealed when it is approximately three-quarters full.
-
Storage and Pickup: Store the sealed container in the satellite accumulation area and request a pickup from EHS. Never dispose of sharps containers in regular or broken glass bins.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Sharps Contaminated with Chemicals | Environment, Health & Safety [ehs.ucla.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guidance for Handling 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose
Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose. The following guidance is based on data for structurally similar ribofuranose derivatives and general laboratory safety principles. Researchers should handle this compound with caution and perform a risk assessment prior to use.
Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential safety and logistical information for the handling and disposal of this compound, based on information for analogous compounds.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, likely a powder or solid.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately after known contact. |
| Eyes | Safety goggles or face shield | Provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Respiratory | NIOSH-approved respirator | A respirator is crucial when handling the powder outside of a fume hood to avoid inhalation of dust particles. Ensure proper fit testing and use. |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and buttoned to its full length. Consider a disposable gown for added protection. |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Decontamination:
-
Clean all contaminated surfaces and equipment with an appropriate solvent and then soap and water. Collect the cleaning materials as hazardous waste.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
